H-Leu-Ser-Lys-Leu-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)/t14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJKLBKXNJSXOW-QAETUUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity and Mechanism of Action of H-Leu-Ser-Lys-Leu-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentapeptide H-Leu-Ser-Lys-Leu-OH, commonly referred to as LSKL, has emerged as a significant modulator of fibrotic and regenerative processes. Its primary mechanism of action lies in its ability to competitively antagonize the activation of latent Transforming Growth Factor-β (TGF-β) by Thrombospondin-1 (TSP-1). By inhibiting this crucial step in the TGF-β signaling cascade, LSKL demonstrates therapeutic potential in a range of pathologies, including liver fibrosis, renal interstitial fibrosis, and hypertrophic scarring. This technical guide provides a comprehensive overview of the biological activity of LSKL, its molecular mechanism of action, detailed experimental protocols for its study, and a summary of key quantitative data.
Introduction
Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that plays a pivotal role in cell growth, differentiation, and extracellular matrix (ECM) remodeling. Dysregulation of TGF-β signaling is a hallmark of numerous fibrotic diseases and cancer. TGF-β is secreted as a latent complex, and its activation is a critical control point in its signaling pathway. Thrombospondin-1 (TSP-1), a matricellular protein, is a key physiological activator of latent TGF-β. The peptide this compound (LSKL) is a competitive antagonist of this activation process, making it a valuable tool for research and a potential therapeutic agent.[1][2]
Mechanism of Action
The central mechanism of LSKL's biological activity is the inhibition of TSP-1-mediated TGF-β activation.[1][3] This process can be broken down into the following key steps:
-
Latent TGF-β Complex: TGF-β is held in an inactive state by its association with the Latency-Associated Peptide (LAP).
-
TSP-1 Binding: TSP-1 binds to a specific sequence on the LAP, inducing a conformational change in the latent complex.
-
TGF-β Activation: This conformational change leads to the release of active TGF-β, which can then bind to its cell surface receptors (TβRI and TβRII).
-
LSKL Inhibition: LSKL, being a peptide derived from the LAP of TGF-β, competitively binds to TSP-1, preventing its interaction with the latent TGF-β complex.[1][4] This blockage inhibits the release and subsequent activation of TGF-β.
This inhibitory action on TGF-β activation is the foundation for the diverse biological effects of LSKL observed in various preclinical models.
Signaling Pathways
The primary signaling pathway modulated by LSKL is the canonical TGF-β/Smad pathway. By preventing TGF-β activation, LSKL effectively reduces the phosphorylation of downstream signaling molecules, Smad2 and Smad3.[2][3]
In the context of hypertrophic scar formation, LSKL has also been shown to suppress the phosphorylation of key components of the PI3K/AKT/mTOR signaling pathway. Interestingly, in this specific model, LSKL did not significantly affect the phosphorylation of Smad2/3, suggesting a potential context-dependent or alternative mechanism of action in certain cell types.
Quantitative Data
The following table summarizes the quantitative data for this compound activity from various studies.
| Parameter | Value | Model System | Reference |
| In Vitro Potency | |||
| Effective Antagonist Concentration | Picomolar range | Recombinant latent TGF-β1 and purified TSP-1 | [2] |
| pIC50 (for a tripeptide derivative) | 8.28 nM | In vitro TGF-β activation assay | [3] |
| In Vitro Cellular Assays | |||
| Inhibition of Cell Proliferation | 25 µM, 100 µM | Human Hypertrophic Scar Fibroblasts (HSFs) | [5] |
| Induction of Apoptosis | 100 µM | Human Hypertrophic Scar Fibroblasts (HSFs) | [5] |
| Inhibition of Collagen Gel Contraction | 0.5 - 100 µM (dose-dependent) | Human Hypertrophic Scar Fibroblasts (HSFs) | |
| In Vivo Dosages | |||
| Liver Regeneration | Two intraperitoneal injections (30 mg/kg each) at abdominal closure and 6h post-hepatectomy | Mouse model of 70% hepatectomy | [6] |
| Liver Fibrosis | Daily administration for 4 weeks | Dimethylnitrosamine-induced rat model | [2] |
| Renal Interstitial Fibrosis | Not specified | Rat model of unilateral ureteral obstruction | |
| Diabetic Nephropathy | 30 mg/kg, intraperitoneal injection, 3 times/week for 15 weeks | Akita mouse model | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Western Blot Analysis for Phospho-Smad2
This protocol is designed to assess the effect of LSKL on the phosphorylation of Smad2, a key downstream effector of TGF-β signaling.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Smad2 (Ser465/467) and Rabbit anti-total Smad2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with LSKL at various concentrations for the specified duration. A positive control treated with TGF-β1 and a vehicle control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Smad2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Smad2 to normalize for protein loading.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the effect of LSKL on the proliferation of cells, such as hypertrophic scar fibroblasts.
Materials:
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assay.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of LSKL. Include a vehicle control.
-
Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours).
-
Assay: At each time point, add CCK-8 solution to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the cell proliferation rate relative to the control group.
In Vivo Model of Liver Regeneration
This protocol describes a model to evaluate the effect of LSKL on liver regeneration following partial hepatectomy in mice.
Animal Model:
-
Male C57BL/6 mice are commonly used.
Procedure:
-
Partial Hepatectomy: Perform a 70% partial hepatectomy under anesthesia.
-
Treatment: Immediately after surgery (at abdominal closure) and again 6 hours post-hepatectomy, administer LSKL (e.g., 30 mg/kg) or saline (control) via intraperitoneal injection.[6]
-
Sample Collection: At various time points post-surgery (e.g., 6, 24, 48 hours), euthanize the mice and collect liver tissue and blood samples.
-
Analysis:
-
Liver-to-body weight ratio: To assess liver regeneration.
-
Histology: Perform H&E staining to examine liver morphology.
-
Immunohistochemistry: Stain for markers of cell proliferation (e.g., Ki-67).
-
Western Blot: Analyze liver lysates for phospho-Smad2 levels as described in Protocol 4.1.
-
Real-time PCR: Analyze the expression of genes involved in cell cycle progression (e.g., c-Myc).
-
Conclusion
This compound is a potent and specific inhibitor of TSP-1-mediated TGF-β activation. This mechanism underlies its demonstrated efficacy in promoting liver regeneration and attenuating fibrosis in various preclinical models. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of LSKL and its derivatives. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in a broader range of fibrotic and inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
The LSKL Tetrapeptide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide LSKL (Leu-Ser-Lys-Leu) has emerged as a potent and selective antagonist of Transforming Growth Factor-beta (TGF-β) activation, a critical signaling pathway implicated in a myriad of fibrotic diseases and cancer. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of the LSKL tetrapeptide. It details the experimental protocols for its synthesis and key assays for its characterization, presents quantitative data on its biological activity, and visualizes its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development.
Discovery and Rationale
The discovery of the LSKL tetrapeptide is rooted in the understanding of TGF-β regulation. TGF-β is a pleiotropic cytokine that governs a wide range of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is a hallmark of numerous pathologies, particularly fibrotic disorders and cancer.
TGF-β is secreted in a latent form, non-covalently associated with a protein called the Latency-Associated Peptide (LAP). The activation of this latent complex is a key step in initiating TGF-β signaling. One of the primary activators of latent TGF-β is Thrombospondin-1 (TSP-1), a matricellular protein. TSP-1 binds to a specific sequence within the LAP, inducing a conformational change that releases the active TGF-β.
The LSKL tetrapeptide was identified as the recognition sequence on the LAP that is bound by the KRFK sequence in TSP-1.[1] By mimicking this binding site, the LSKL peptide acts as a competitive antagonist, preventing the interaction between TSP-1 and LAP, thereby inhibiting the activation of latent TGF-β.[2] This targeted approach offers a promising therapeutic strategy to selectively modulate TGF-β activity in pathological conditions while potentially minimizing off-target effects associated with broad TGF-β inhibition. The LSKL peptide has demonstrated efficacy in various preclinical models of fibrotic diseases, including renal and hepatic fibrosis, and has been shown to cross the blood-brain barrier, suggesting its potential for treating neurological conditions.[3][4]
Chemical Synthesis of LSKL Tetrapeptide
The chemical synthesis of the LSKL tetrapeptide is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The following section outlines a standard experimental protocol for the synthesis of LSKL.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry.
Materials:
-
Resin: Rink Amide resin (for a C-terminal amide) or 2-Chlorotrityl chloride resin (for a C-terminal carboxylic acid).
-
Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Lys(Boc)-OH. The side chains of Serine and Lysine are protected with tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) groups, respectively, to prevent side reactions.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane), Methanol.
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Precipitation Solvent: Cold diethyl ether.
Workflow:
A visual representation of the SPPS workflow is provided below:
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 1 hour. If starting with an unloaded resin, the first amino acid (Leu) is coupled to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the carboxylic acid of the next Fmoc-protected amino acid (Lys, then Ser, then Leu) using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the LSKL sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF, followed by DCM, and then dry the resin.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized LSKL tetrapeptide by mass spectrometry and analytical HPLC.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of the LSKL tetrapeptide is the inhibition of TGF-β1 activation. This occurs through the competitive binding of LSKL to TSP-1, which prevents TSP-1 from interacting with the LSKL sequence on the LAP of the latent TGF-β1 complex. This inhibition has downstream consequences on TGF-β-mediated signaling pathways.
TGF-β/Smad Signaling Pathway
The canonical TGF-β signaling pathway involves the phosphorylation of receptor-regulated Smads (Smad2 and Smad3). Upon activation, TGF-β binds to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus and regulates the transcription of target genes involved in fibrosis and other cellular processes.
By preventing the activation of TGF-β1, LSKL effectively reduces the phosphorylation of Smad2/3, thereby inhibiting the downstream signaling cascade.[5]
References
- 1. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
H-Leu-Ser-Lys-Leu-OH: A Technical Guide to its Function as a Thrombospondin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tetrapeptide H-Leu-Ser-Lys-Leu-OH (LSKL) as a potent and specific inhibitor of Thrombospondin-1 (TSP-1). LSKL functions by competitively antagonizing the TSP-1-mediated activation of latent transforming growth factor-beta 1 (TGF-β1), a critical signaling molecule implicated in a myriad of fibrotic diseases and cancer progression. This document details the mechanism of action of LSKL, its effects on key signaling pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-fibrotic and anti-cancer therapeutics targeting the TSP-1/TGF-β1 axis.
Introduction
Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in a diverse range of biological processes, including angiogenesis, inflammation, and tissue remodeling. A key function of TSP-1 is its ability to activate the latent form of transforming growth factor-beta 1 (TGF-β1). The activation of TGF-β1 is a critical step in the initiation and progression of fibrosis in various organs, including the kidneys, liver, and skin, as well as in promoting tumor growth and metastasis.
The tetrapeptide this compound (LSKL) has emerged as a promising therapeutic agent due to its specific inhibitory action on TSP-1-mediated TGF-β1 activation.[1][2] LSKL is derived from the latency-associated peptide (LAP) of TGF-β1 and acts as a competitive antagonist, preventing the interaction between TSP-1 and the latent TGF-β1 complex.[2][3] This targeted inhibition makes LSKL a valuable tool for dissecting the roles of TSP-1 in various pathologies and a potential candidate for therapeutic development.
Mechanism of Action
The primary mechanism by which LSKL inhibits TSP-1 is through the competitive blockade of the interaction between TSP-1 and the latency-associated peptide (LAP) of the latent TGF-β1 complex.[2][3]
-
TSP-1 Binding Site on LAP: The latent TGF-β1 complex is held in an inactive state by the non-covalent association of the mature TGF-β1 dimer with its pro-peptide, LAP.
-
LSKL Sequence Mimicry: TSP-1 contains a specific amino acid sequence, KRFK, which recognizes and binds to the LSKL sequence present on the LAP.[3]
-
Conformational Change and Activation: This binding event induces a conformational change in the LAP, leading to the release of the active TGF-β1 dimer.[3]
-
Competitive Inhibition by LSKL: The exogenous LSKL peptide mimics the endogenous LSKL sequence on LAP. By binding to the KRFK site on TSP-1, it prevents TSP-1 from interacting with the latent TGF-β1 complex, thereby inhibiting the activation of TGF-β1.[2][3]
Signaling Pathways Modulated by this compound
By inhibiting TSP-1-mediated TGF-β1 activation, LSKL significantly impacts downstream signaling cascades that are crucial in cellular proliferation, differentiation, and extracellular matrix deposition.
TGF-β/Smad Signaling Pathway
The canonical signaling pathway for TGF-β1 involves the Smad family of transcription factors. LSKL's inhibitory action on TGF-β1 activation directly leads to the downregulation of this pathway.
-
Receptor Activation: Active TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).
-
Smad Phosphorylation: The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.
-
Nuclear Translocation and Gene Transcription: Phosphorylated Smad2/3 form a complex with the common mediator Smad4. This complex translocates to the nucleus and, in conjunction with other co-factors, regulates the transcription of target genes involved in fibrosis and cell growth.
-
Effect of LSKL: By preventing TGF-β1 activation, LSKL treatment leads to a significant reduction in the phosphorylation of Smad2 and Smad3, thereby attenuating the pro-fibrotic and pro-proliferative effects of TGF-β1.[1][4]
PI3K/AKT/mTOR Signaling Pathway
Recent studies have indicated that LSKL can also modulate the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. The crosstalk between the TGF-β and PI3K/AKT/mTOR pathways is complex, but evidence suggests that TGF-β1 can activate this pathway to promote fibrotic processes.
-
PI3K Activation: Growth factors and cytokines, including TGF-β1 in some contexts, can activate Phosphoinositide 3-kinase (PI3K).
-
AKT Phosphorylation: Activated PI3K phosphorylates and activates AKT (also known as Protein Kinase B).
-
mTOR Activation: Activated AKT can then phosphorylate and activate the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.
-
Effect of LSKL: LSKL treatment has been shown to significantly suppress the phosphorylation of PI3K, AKT, and mTOR in fibroblasts from hypertrophic scars.[5] This suggests that by inhibiting TGF-β1 activation, LSKL can indirectly downregulate the pro-proliferative and pro-fibrotic signaling of the PI3K/AKT/mTOR pathway.
References
- 1. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Tetrapeptide H-Leu-Ser-Lys-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tetrapeptide H-Leu-Ser-Lys-Leu-OH, including its chemical identity, biological activity, and relevant experimental protocols. This information is intended to support research and development efforts in fields such as pharmacology, biochemistry, and drug discovery.
Nomenclature and Chemical Identity
The tetrapeptide with the sequence Leucyl-Seryl-Lysyl-Leucine is a biologically active molecule with potential therapeutic applications. Its unique structure and properties are defined by its specific amino acid sequence and chemical modifications.
CAS Number: 162559-45-7[1][2][3]
Synonyms:
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for experimental design, including solution preparation, dosage calculations, and analytical method development.
| Property | Value |
| Molecular Formula | C₂₁H₄₁N₅O₆ |
| Molecular Weight | 459.58 g/mol |
| Sequence | (L)-Leucyl-(L)-Seryl-(L)-Lysyl-(L)-Leucine |
| Physical Form | Typically a powder |
| Storage | Recommended at -20°C for long-term stability[2] |
Biological Activity and Therapeutic Potential
This compound is recognized as an inhibitor of Transforming Growth Factor-beta 1 (TGF-β1) activation.[3] It functions as a latency-associated peptide (LAP) mimic, specifically targeting the amino terminus of LAP.[3] By binding to Thrombospondin-1 (TSP-1), this compound can block the release of active TGF-β1 from its latent complex. This mechanism is significant as TGF-β1 is a key mediator in fibrosis and other pathological processes.
The inhibitory action of this compound on TGF-β1 signaling has been shown to prevent the progression of hepatic damage and fibrosis.[3] This makes the peptide a subject of interest for developing therapies against liver diseases and potentially other fibrotic conditions.
TGF-β1 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of TGF-β1 activation and the inhibitory role of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and in-vivo evaluation of this compound.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing this compound. The Fmoc/tBu strategy is commonly employed.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Leucine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the next amino acid in the sequence (Fmoc-Lys(Boc)-OH) in DMF.
-
Add the coupling agent (HBTU) and base (DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction completion using a Kaiser test.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Ser(tBu)-OH and Fmoc-Leu-OH) in the correct sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and tBu).
-
Precipitation and Collection: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification and Analysis
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Injection and Elution: Inject the dissolved peptide onto the C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 214 nm or 280 nm).
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white powder.
-
Characterization: Confirm the identity of the final product by mass spectrometry to verify the correct molecular weight.
In-Vivo Evaluation of Anti-Fibrotic Activity
This protocol is based on a study evaluating the effect of this compound on dimethylnitrosamine (DMN)-induced liver fibrosis in rats.[3]
Experimental Design:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: Administer DMN (10 mg/kg) via intraperitoneal (i.p.) injection for 3 consecutive days a week for 4 weeks.
-
Treatment Group: Administer this compound (100 μ g/0.5 mL) daily via i.p. injection for 4 weeks, concurrently with DMN treatment.[3]
-
Control Groups: Include a vehicle control group and a DMN-only group.
Outcome Measures:
-
Liver Histology: At the end of the study, sacrifice the animals and collect liver tissues. Perform histological staining (e.g., Masson's trichrome) to assess the degree of fibrosis.
-
Biochemical Markers: Analyze serum levels of liver enzymes (e.g., ALT, AST) and markers of fibrosis (e.g., hydroxyproline).
-
Gene and Protein Expression: Analyze the expression of pro-fibrotic genes and proteins (e.g., TGF-β1, collagen type I) in liver tissue using techniques such as qPCR and Western blotting.
Workflow Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram outlines the key steps in the solid-phase synthesis of this compound.
References
Methodological & Application
Application Note: Solid-Phase Synthesis of H-Leu-Ser-Lys-Leu-OH
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of the tetrapeptide H-Leu-Ser-Lys-Leu-OH using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The methodology covers all stages from resin preparation to final peptide cleavage, purification, and characterization. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on an insoluble polymer support.[1][2] The Fmoc/tBu strategy is the most widely used approach, offering mild reaction conditions for the iterative deprotection of the N-terminal α-amino group.[1][3] This protocol details the synthesis of the tetrapeptide Leucyl-Seryl-Lysyl-Leucine (this compound). The synthesis starts from the C-terminal Leucine, which is anchored to a Wang resin, suitable for producing peptides with a C-terminal carboxylic acid.[4][5] The side chains of Serine and Lysine are protected with acid-labile groups (tBu and Boc, respectively), which are removed simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail.[6][7]
Materials and Reagents
Resin
-
Fmoc-Leu-Wang Resin (Substitution: ~0.5 mmol/g)
Amino Acids
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Leu-OH
Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, reagent grade
-
Methanol (MeOH), ACS grade
-
Diisopropyl ether (cold)
Coupling and Activation Reagents
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
Cleavage and Deprotection
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
Experimental Protocols
The synthesis involves a four-step iterative cycle for each amino acid addition: (1) Swelling, (2) Fmoc Deprotection, (3) Coupling, and (4) Washing.
Resin Preparation and Swelling
-
Place Fmoc-Leu-Wang resin (0.1 mmol scale, approx. 200 mg for a 0.5 mmol/g substitution) into a solid-phase synthesis vessel.
-
Add DMF (5 mL) to swell the resin. Agitate gently for 30-60 minutes at room temperature.[1][5]
-
Drain the DMF from the vessel.
Iterative Peptide Elongation Cycle
This cycle is repeated for each amino acid: Fmoc-Lys(Boc)-OH, Fmoc-Ser(tBu)-OH, and finally Fmoc-Leu-OH.
Step 1: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.[5][8]
-
Agitate for 5 minutes, drain the solution.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Step 2: Amino Acid Coupling
-
In a separate vial, pre-activate the next amino acid by dissolving Fmoc-amino acid (4 eq., 0.4 mmol), HBTU (3.9 eq., 0.39 mmol), and HOBt (4 eq., 0.4 mmol) in DMF (2 mL).
-
Add DIPEA (8 eq., 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
To monitor reaction completion, perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.[9]
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
After the final coupling of Fmoc-Leu-OH, perform one final Fmoc deprotection step (Section 3.2, Step 1) to expose the N-terminal amine group.
Peptide Cleavage and Side-Chain Deprotection
-
After the final deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). For 200 mg of resin, use 5 mL of the cocktail.[8]
-
Add the cleavage cocktail to the dried resin in a fume hood.[10]
-
Agitate the mixture gently at room temperature for 2-3 hours.[10][11]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[10]
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL tube containing 40 mL of cold diethyl ether. A white precipitate should form.[8][10]
-
Incubate the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold ether, repeating the centrifugation step each time.
-
After the final wash, dry the white peptide pellet under vacuum to remove residual ether.
-
Dissolve the crude peptide in a minimal amount of 20% aqueous acetic acid or a suitable buffer for purification.[10]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Characterization
-
HPLC: Analyze the purity of the final product.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide (this compound, MW: 474.62 g/mol ).
Quantitative Data Summary
| Step | Reagent | Molar Equivalents (eq.) (relative to resin capacity) | Volume/Mass (for 0.1 mmol scale) | Reaction Time |
| Resin Swelling | DMF | - | 5 mL | 30-60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL | 5 + 15 min |
| Amino Acid Coupling | Fmoc-AA | 4.0 | 0.4 mmol | 1-2 hours |
| HBTU | 3.9 | 0.39 mmol | 1-2 hours | |
| HOBt | 4.0 | 0.4 mmol | 1-2 hours | |
| DIPEA | 8.0 | 0.8 mmol | 1-2 hours | |
| Cleavage | Cleavage Cocktail | - | 5 mL | 2-3 hours |
Visualized Workflows and Pathways
Caption: Overall workflow for the solid-phase synthesis of this compound.
Caption: Chemical steps in a single Fmoc-SPPS amino acid coupling cycle.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 4. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
LSKL Peptide in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the LSKL peptide emerges as a potent and selective antagonist of Thrombospondin-1 (TSP-1), offering a powerful tool to investigate and potentially counteract fibrotic processes. This document provides detailed application notes and protocols for utilizing the LSKL peptide in cell culture experiments, enabling rigorous and reproducible scientific inquiry.
The LSKL peptide, a tetrapeptide with the sequence Leu-Ser-Lys-Leu, competitively inhibits the binding of TSP-1 to the latency-associated peptide (LAP) of transforming growth factor-beta (TGF-β).[1][2][3][4] This action prevents the activation of latent TGF-β1, a key cytokine implicated in the pathogenesis of numerous fibrotic diseases.[1][2][3][4][5] Consequently, the LSKL peptide has garnered significant interest for its therapeutic potential in conditions such as hypertrophic scarring, as well as renal and hepatic fibrosis.[1][2][4][6]
Mechanism of Action
The LSKL peptide's primary mechanism involves the disruption of the TSP-1-mediated activation of TGF-β1. In its latent form, TGF-β1 is non-covalently bound to LAP. TSP-1 binds to a specific site on LAP, inducing a conformational change that releases the active TGF-β1. The LSKL peptide mimics this binding site on LAP, thereby acting as a competitive inhibitor of TSP-1.[3][4] By preventing TSP-1 binding, LSKL effectively blocks the release of active TGF-β1 and the subsequent downstream signaling cascades.
Research has demonstrated that the LSKL peptide can modulate intracellular signaling pathways. For instance, in hypertrophic scar (HTS) fibroblasts, LSKL has been shown to significantly suppress the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway, without affecting the Smad2/3 and MEK/ERK signaling pathways.[1] In other cellular contexts, it has been observed to attenuate TGF-β-Smad signaling.[2][5][7]
Core Applications in Cell Culture
The LSKL peptide is a valuable reagent for a variety of in vitro studies aimed at understanding and modulating cellular processes involved in fibrosis and tissue remodeling. Key applications include:
-
Inhibition of Fibroblast Activation: Studying the effect of LSKL on the differentiation of fibroblasts into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive extracellular matrix (ECM) deposition.
-
Modulation of Cell Proliferation and Viability: Assessing the impact of LSKL on the proliferation and survival of various cell types, particularly fibroblasts.
-
Investigation of Cell Migration and Invasion: Analyzing the role of TSP-1/TGF-β1 signaling in cell motility.
-
Apoptosis Induction: Examining the pro-apoptotic effects of inhibiting TGF-β1 activation in pathological cell types like hypertrophic scar fibroblasts.[1]
-
Analysis of Signaling Pathways: Dissecting the molecular mechanisms by which TSP-1 and TGF-β1 regulate cellular functions.
Experimental Protocols
The following are detailed protocols for key experiments using the LSKL peptide in a cell culture setting. These protocols are intended as a starting point and may require optimization depending on the specific cell type and experimental conditions.
LSKL Peptide Preparation and Storage
-
Reconstitution: Lyophilized LSKL peptide should be reconstituted in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution. For example, to create a 1 mM stock solution, dissolve 0.488 mg of LSKL peptide (MW: 488.6 g/mol ) in 1 mL of sterile water.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of LSKL peptide. A typical concentration range for LSKL in cell culture experiments is 10-100 µM.[6] A vehicle control (the solvent used to dissolve the LSKL peptide) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Key Experimental Assays
The following table summarizes quantitative data from a representative study on the effects of LSKL on hypertrophic scar fibroblasts (HSFs).[1]
| Experiment | Cell Type | LSKL Concentration (µM) | Incubation Time | Result |
| Cell Proliferation (CCK-8 Assay) | HSFs | 100 | 48h | ~30% reduction in cell viability |
| Cell Migration (Transwell Assay) | HSFs | 100 | 24h | ~50% reduction in migrated cells |
| Apoptosis (Flow Cytometry) | HSFs | 100 | 48h | ~25% increase in apoptotic cells |
| Western Blot (p-AKT/AKT ratio) | HSFs | 100 | 30 min | ~60% reduction in AKT phosphorylation |
| Western Blot (p-mTOR/mTOR ratio) | HSFs | 100 | 30 min | ~70% reduction in mTOR phosphorylation |
Detailed Methodologies
Cell Viability/Proliferation Assay (CCK-8 Assay)
-
Seeding: Seed 5,000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with varying concentrations of LSKL peptide (e.g., 0, 10, 50, 100 µM).
-
Incubation: Incubate for 24, 48, or 72 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Seeding: Seed cells in a 6-well plate.
-
Treatment: Treat with LSKL peptide for the desired time (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: Incubate in the dark for 15 minutes and analyze by flow cytometry.
Cell Migration Assay (Transwell Assay)
-
Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Seeding: Add serum-free medium containing LSKL peptide to the upper chamber and medium with a chemoattractant (e.g., 10% FBS) to the lower chamber. Seed cells into the upper chamber.
-
Incubation: Incubate for 24 hours.
-
Analysis: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert. Count the stained cells under a microscope.
Western Blot Analysis for Signaling Pathways
-
Treatment and Lysis: Treat cells with LSKL peptide for the appropriate duration (e.g., 30 minutes for signaling pathway analysis). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizing Molecular Pathways and Experimental Designs
To facilitate a deeper understanding of the LSKL peptide's function and its application in experimental settings, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: LSKL peptide's mechanism of action on the TGF-β1 signaling pathway.
Figure 2: General experimental workflow for studying the effects of LSKL peptide in cell culture.
By providing a clear understanding of its mechanism of action and detailed protocols for its application, this document aims to empower researchers to effectively utilize the LSKL peptide as a tool to advance our understanding and treatment of fibrotic diseases.
References
- 1. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of H-Leu-Ser-Lys-Leu-OH in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of the tetrapeptide H-Leu-Ser-Lys-Leu-OH (LSKL) in mouse models. The information is compiled from various studies and is intended to assist in the design and execution of experiments utilizing this peptide.
Introduction
This compound, also known as LSKL, is a synthetic peptide that acts as an inhibitor of thrombospondin-1 (TSP-1).[1][2] TSP-1 is a key activator of latent transforming growth factor-β (TGF-β), a pleiotropic cytokine involved in numerous physiological and pathological processes, including cell proliferation, differentiation, and fibrosis.[1][3] By binding to the latency-associated peptide (LAP) of the latent TGF-β complex, TSP-1 facilitates the release of active TGF-β.[1] LSKL competitively inhibits this interaction, thereby blocking TGF-β signaling.[1] This mechanism of action has led to its investigation in various disease models, including liver regeneration, diabetic nephropathy, and hypertrophic scarring.[1][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from published studies on the in vivo administration of LSKL in mice.
Table 1: Dosage and Administration Regimens
| Parameter | Details | Mouse Model | Reference |
| Route of Administration | Intraperitoneal (i.p.) injection | 70% Hepatectomy, Diabetic Nephropathy | [1][4] |
| Dosage Range | 3 mg/kg to 30 mg/kg body weight | Diabetic Nephropathy | [4] |
| Specific Dosage | 30 mg/kg body weight | 70% Hepatectomy | [1][2] |
| Administration Frequency | Two doses: at abdominal closure and 6 hours post-hepatectomy | 70% Hepatectomy | [1][3] |
| Administration Frequency | Three times weekly for 15 weeks | Diabetic Nephropathy | [4] |
| Vehicle | Normal Saline | 70% Hepatectomy | [1] |
| Control Peptide | H-Ser-Leu-Leu-Lys-OH (SLLK) | Diabetic Nephropathy | [4] |
Experimental Protocols
Protocol 1: Preparation of LSKL for Injection
This protocol describes the preparation of LSKL for intraperitoneal administration in mice.
Materials:
-
This compound (LSKL) peptide, lyophilized powder
-
Sterile, pyrogen-free normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of LSKL: Based on the desired dosage (e.g., 30 mg/kg) and the body weight of the mice, calculate the total mass of LSKL needed.
-
Reconstitution: Aseptically add the calculated volume of sterile normal saline to the vial containing the lyophilized LSKL powder to achieve a desired stock concentration (e.g., 5 mg/mL).[1]
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved.
-
Sterile Filtration: Draw the LSKL solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step ensures the sterility of the final injection solution.
-
Storage: The prepared LSKL solution should be stored at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal Administration of LSKL in Mice
This protocol details the procedure for administering the prepared LSKL solution via intraperitoneal injection.
Materials:
-
Prepared sterile LSKL solution
-
Mouse restraint device
-
Sterile insulin syringes or other appropriate syringes with a 27-30 gauge needle
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the internal organs.
-
Aseptic Technique: Wipe the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply.
-
Administration: Gently depress the plunger to inject the LSKL solution. The volume should typically be around 100 µL per 10 g of body weight.[4]
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the mouse for any signs of distress or adverse reactions following the injection.
Visualizations
Signaling Pathway of LSKL Action
Caption: LSKL inhibits TSP-1-mediated activation of TGF-β signaling.
Experimental Workflow for In Vivo LSKL Administration
References
- 1. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for H-Leu-Ser-Lys-Leu-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrapeptide H-Leu-Ser-Lys-Leu-OH is a short peptide sequence composed of both hydrophobic (Leucine) and hydrophilic (Serine, Lysine) amino acids. Following solid-phase or solution-phase synthesis, the crude product contains various impurities, including deletion sequences, incompletely deprotected peptides, and by-products from side reactions. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the predominant method for purifying synthetic peptides to the high degree of purity (>95%) required for biological assays, structural studies, and therapeutic development.[1][2]
This application note provides a detailed, step-by-step protocol for the purification of this compound using RP-HPLC. The method leverages the differential hydrophobic interactions between the peptide and a C18 stationary phase to achieve high-resolution separation.[1]
Principle of Separation
Reverse-phase HPLC separates molecules based on their hydrophobicity.[1] The stationary phase, typically silica bonded with C18 alkyl chains, is non-polar, while the mobile phase is polar (e.g., water and acetonitrile).[3][4] The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase, causing hydrophobic peptides to bind to the stationary phase.[1] A gradually increasing concentration of an organic solvent (acetonitrile) in the mobile phase then elutes the bound peptides in order of increasing hydrophobicity.[2] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both mobile phases to improve peak shape and retention by forming neutral ion pairs with charged residues like Lysine.[3][5]
Materials and Equipment
-
HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler/manual injector, UV detector, and fraction collector.
-
Column: A C18 reverse-phase column with a wide pore size (e.g., 300 Å) is recommended for peptide separations.[4][5]
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Reagents: Trifluoroacetic acid (TFA), HPLC-grade.
-
Crude Peptide: Lyophilized this compound.
-
Filtration: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.[3]
-
Glassware: Appropriate vials for sample preparation and fraction collection.
-
Lyophilizer: For drying the purified peptide fractions.
Experimental Protocol
4.1. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a solution of 0.1% TFA in ultrapure water (v/v). For 1 liter, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): Prepare a solution of 0.1% TFA in acetonitrile (v/v). For 1 liter, add 1 mL of TFA to 999 mL of ACN.
-
Degassing: Degas both mobile phases by sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.
4.2. Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A or a minimal amount of a water/ACN mixture. The initial concentration should be carefully chosen to avoid column overloading, typically in the range of 1-10 mg/mL depending on the column dimensions.
-
Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]
4.3. HPLC Purification Procedure
-
System Startup: Purge the HPLC pumps with the prepared mobile phases to remove any air and previous solvents.
-
Column Installation and Equilibration: Install the C18 column. Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) at the desired flow rate until a stable baseline is achieved.
-
Method Setup: Program the HPLC system with the gradient, flow rate, and detection parameters outlined in Table 1.
-
Injection: Inject the filtered crude peptide solution onto the equilibrated column.
-
Elution and Fraction Collection: The gradient elution will separate the target peptide from impurities.[1] Monitor the separation via the UV detector at 210-220 nm.[1] Collect fractions corresponding to the major peak, which should be the target peptide this compound.
-
Post-Purification Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity and mass using Mass Spectrometry (MS).
-
Lyophilization: Pool the fractions containing the pure peptide (>95% purity). Freeze the solution and lyophilize to obtain the purified peptide as a dry, fluffy powder. The final product will be a TFA salt.[6]
Data and Expected Results
The following table summarizes the recommended HPLC parameters and expected outcomes for the purification of this compound.
Table 1: HPLC Purification Parameters and Rationale
| Parameter | Recommended Condition | Rationale / Expected Outcome |
| Column | Preparative C18, 5-10 µm, 300 Å | Wide pores are optimal for peptide separations, preventing size-exclusion effects and allowing full interaction with the stationary phase.[4][5] |
| Mobile Phase A | 0.1% TFA in Water | Standard aqueous phase for peptide RP-HPLC. TFA acts as an ion-pairing agent to improve peak shape.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the common organic modifier for eluting peptides.[7] |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | Should be optimized for column size to ensure efficient separation without excessive backpressure. |
| Gradient | 5% to 65% B over 40 minutes | A shallow gradient is crucial for resolving closely eluting peptide impurities.[7] The exact gradient may require optimization. |
| Detection Wavelength | 214 nm or 220 nm | Wavelengths where the peptide backbone amide bonds exhibit strong absorbance, allowing for sensitive detection.[1] |
| Column Temperature | 25-40 °C | Elevated temperatures can improve peak shape and resolution by reducing mobile phase viscosity.[8] |
| Expected Purity | >95% | The goal for most research and pre-clinical applications.[1] |
| Expected Recovery | 50-80% | Recovery can vary based on crude purity, loading amount, and the number of purification cycles. |
Experimental Workflow Diagram
The logical flow of the purification protocol, from crude material to the final pure product, is illustrated in the diagram below.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. H-Ser-Leu-Leu-Lys-OH peptide [novoprolabs.com]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. ymcamerica.com [ymcamerica.com]
Application of LSKL Peptide in Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide LSKL (Leucine-Serine-Lysine-Leucine) is a competitive antagonist of Thrombospondin-1 (TSP-1), a key activator of latent transforming growth factor-beta 1 (TGF-β1).[1][2] By inhibiting the interaction between TSP-1 and the latency-associated peptide (LAP) of TGF-β1, the LSKL peptide effectively blocks the release of active TGF-β1, a central mediator in the pathogenesis of fibrosis.[2][3][4] This targeted mechanism of action makes the LSKL peptide a valuable tool for investigating the role of the TSP-1/TGF-β1 axis in various fibrotic diseases and for exploring its potential as an anti-fibrotic therapeutic agent. These application notes provide a comprehensive overview of the use of LSKL peptide in preclinical fibrosis research, including quantitative data from various models, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
The LSKL peptide competitively inhibits the binding of the KRFK sequence in TSP-1 to the LSKL sequence within the LAP of the latent TGF-β1 complex.[2][5] This prevents the conformational change required for the release of the active TGF-β1 dimer, thereby attenuating downstream pro-fibrotic signaling cascades, primarily the Smad2/3 pathway.[3][6][7]
Figure 1: LSKL peptide's mechanism of action in inhibiting TGF-β1 signaling.
Data Presentation
Table 1: In Vivo Efficacy of LSKL Peptide in Rodent Models of Fibrosis
| Fibrosis Model | Species | LSKL Peptide Dose & Route | Key Findings | Reference |
| Liver Fibrosis (Dimethylnitrosamine-induced) | Rat | Not specified | Reduced liver fibrosis. | [6] |
| Liver Regeneration (Partial Hepatectomy) | Mouse | 30 mg/kg, i.p. (two doses) | Attenuated Smad2 phosphorylation; accelerated S-phase entry of hepatocytes. | [6][8] |
| Kidney Fibrosis (Unilateral Ureteral Obstruction) | Rat | Not specified | Significantly inhibited interstitial fibrosis, tubular injury, and collagen deposition; suppressed TGF-β1 and pSmad2 expression. | [7] |
| Diabetic Nephropathy (Akita mice with uninephrectomy) | Mouse | 3 or 30 mg/kg, i.p. (thrice weekly for 15 weeks) | 30 mg/kg dose significantly improved proteinuria, reduced urinary TGF-β activity and renal pSmad2/3 levels, and decreased fibronectin expression. | [9] |
| Subarachnoid Fibrosis (Subarachnoid Hemorrhage) | Rat | 1 mg/kg, i.p. | Alleviated subarachnoid fibrosis and hydrocephalus by inhibiting TSP-1-mediated TGF-β1 signaling. | [1] |
| Hypertrophic Scar | Not specified (in vivo) | Not specified | Attenuated the thickness of hypertrophic scars, distortion of collagen alignment, and fibrogenesis. | [10] |
Table 2: In Vitro Effects of LSKL Peptide
| Cell Type | Model | LSKL Peptide Concentration | Key Findings | Reference |
| Hypertrophic Scar Fibroblasts | Cell Culture | Not specified | Inhibited overexpression of extracellular matrix and contractile ability; attenuated cell proliferation and migration; induced apoptosis; suppressed phosphorylation of PI3K, AKT, and mTOR. | [10] |
| Rat Mesangial Cells | Glucose-induced TGF-β activity | Not specified | Blocked glucose-induced TGF-β activity. | [2] |
| Bovine Aortic Endothelial (BAE) Cells | Secreted latent TGF-β | Not specified | Blocked TSP-1-mediated activation of latent TGF-β. | [11] |
| Cultured Hepatocytes and Hepatic Stellate Cells | Cell Culture | Not specified | Blocked TGF-β signaling. | [2] |
Experimental Protocols
In Vivo Administration of LSKL Peptide in a Mouse Model of Diabetic Nephropathy
This protocol is adapted from studies on Akita mice with unilateral nephrectomy.[9]
1. Materials:
- LSKL peptide (and control peptide, e.g., SLLK)
- Sterile saline for injection
- Animal model: Akita C57BL/6J-Ins2Akita mice with unilateral nephrectomy
- Standard animal housing and care facilities
2. Peptide Preparation:
- Dissolve LSKL peptide in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 7.5 mg/mL).
- Prepare a control peptide (e.g., SLLK) solution and a saline-only vehicle control.
3. Administration Protocol:
- Begin peptide administration two weeks after unilateral nephrectomy.
- Administer the LSKL peptide, control peptide, or saline via intraperitoneal (i.p.) injection.
- The dosing regimen is typically thrice weekly for a duration of 15 weeks.[9]
- Monitor animal weight and health status regularly.
4. Outcome Measures:
- Proteinuria: Collect urine at regular intervals to measure urinary albumin and creatinine levels.
- TGF-β Activity: Measure TGF-β levels in urine or kidney tissue lysates.
- Histology: At the end of the study, perfuse and fix the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen, immunostaining for fibronectin and nephrin).
- Western Blotting: Prepare kidney tissue lysates to analyze the expression of key proteins such as phosphorylated Smad2/3, fibronectin, and nephrin.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Unilateral_Nephrectomy" [label="Induce Kidney Injury\n(Unilateral Nephrectomy)", fillcolor="#FBBC05", fontcolor="#202124"];
"Acclimatization" [label="Acclimatization\n(2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Treatment_Groups" [label="Divide into Treatment Groups\n(LSKL, Control Peptide, Saline)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Administration" [label="Administer Treatment\n(i.p., 3x/week for 15 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Monitoring" [label="Monitor Animal Health\n& Collect Urine", fillcolor="#F1F3F4", fontcolor="#202124"];
"Endpoint" [label="Endpoint Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Histology" [label="Histology (Fibrosis, IHC)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
"Western_Blot" [label="Western Blot (pSmad2/3)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
"Urine_Analysis" [label="Urine Analysis (Proteinuria)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
"End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Unilateral_Nephrectomy" [color="#4285F4"];
"Unilateral_Nephrectomy" -> "Acclimatization" [color="#FBBC05"];
"Acclimatization" -> "Treatment_Groups" [color="#202124"];
"Treatment_Groups" -> "Administration" [color="#34A853"];
"Administration" -> "Monitoring" [color="#34A853"];
"Monitoring" -> "Administration" [style=dashed, color="#5F6368"];
"Administration" -> "Endpoint" [color="#EA4335"];
"Endpoint" -> "Histology" [color="#EA4335"];
"Endpoint" -> "Western_Blot" [color="#EA4335"];
"Endpoint" -> "Urine_Analysis" [color="#EA4335"];
"Histology" -> "End" [style=dashed, color="#5F6368"];
"Western_Blot" -> "End" [style=dashed, color="#5F6368"];
"Urine_Analysis" -> "End" [style=dashed, color="#5F6368"];
}
Figure 2: Experimental workflow for in vivo LSKL peptide studies.
In Vitro Treatment of Fibroblasts with LSKL Peptide
This protocol provides a general framework for treating cultured fibroblasts to assess the anti-fibrotic effects of the LSKL peptide.
1. Materials:
- Primary human fibroblasts (e.g., from hypertrophic scars or fibrotic tissue) or a relevant fibroblast cell line.
- Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
- LSKL peptide.
- Pro-fibrotic stimulus (e.g., TGF-β1).
- Reagents for downstream assays (e.g., cell proliferation, migration, apoptosis, Western blotting).
2. Cell Culture and Treatment:
- Culture fibroblasts in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).
- Starve the cells in a low-serum medium (e.g., 0.5-1% FBS) for 12-24 hours before treatment.
- Pre-treat the cells with various concentrations of LSKL peptide for a specified time (e.g., 1-2 hours).
- Stimulate the cells with a pro-fibrotic agent like TGF-β1 (e.g., 5-10 ng/mL) in the continued presence of the LSKL peptide.
- Include appropriate controls: untreated cells, cells treated with LSKL alone, and cells treated with TGF-β1 alone.
- Incubate for the desired duration (e.g., 24-72 hours) depending on the endpoint being measured.
3. Outcome Measures:
- Extracellular Matrix Production: Analyze the expression of collagen, fibronectin, and other ECM components by Western blotting, qPCR, or immunofluorescence.
- Myofibroblast Differentiation: Assess the expression of alpha-smooth muscle actin (α-SMA) by Western blotting or immunofluorescence.
- Cell Proliferation and Viability: Perform assays such as MTT, BrdU incorporation, or cell counting.
- Cell Migration: Use wound healing (scratch) assays or transwell migration assays.
- Apoptosis: Conduct TUNEL staining or flow cytometry for Annexin V.
- Signaling Pathway Analysis: Perform Western blotting to measure the phosphorylation of key signaling proteins like Smad2/3, PI3K, and AKT.[10]
Conclusion
The LSKL peptide is a potent and specific inhibitor of TSP-1-mediated TGF-β1 activation, demonstrating significant anti-fibrotic effects across a range of in vivo and in vitro models of fibrosis. Its utility in dissecting the molecular mechanisms of fibrosis and as a potential therapeutic lead makes it an important tool for researchers in the field. The protocols and data presented here serve as a guide for the effective application of the LSKL peptide in fibrosis research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombospondin1 in tissue repair and fibrosis: TGF-β-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSKL, a peptide antagonist of thrombospondin-1, attenuates renal interstitial fibrosis in rats with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Studying Hypertrophic Scarring with H-Leu-Ser-Lys-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypertrophic scarring (HTS) is a fibroproliferative disorder characterized by the excessive deposition of extracellular matrix (ECM), particularly collagen, following deep dermal injury.[1][2] A central mediator in the pathogenesis of HTS is Transforming Growth Factor-beta (TGF-β), which promotes fibroblast proliferation, differentiation into myofibroblasts, and excessive ECM synthesis.[3] H-Leu-Ser-Lys-Leu-OH (LSKL) is a tetrapeptide derived from the latency-associated peptide (LAP) of TGF-β1.[4] It acts as a competitive antagonist to Thrombospondin-1 (TSP-1), a primary activator of latent TGF-β1.[3][5] By preventing the binding of TSP-1 to LAP, LSKL effectively blocks the release of active TGF-β1, making it a valuable tool for investigating the molecular mechanisms of hypertrophic scarring and for screening potential anti-fibrotic therapies.[5][6]
Mechanism of Action
In its latent form, TGF-β is non-covalently bound to LAP. The matricellular protein TSP-1 activates this complex by binding to the LSKL sequence on LAP, inducing a conformational change that releases active TGF-β. The exogenous LSKL peptide competitively binds to TSP-1, preventing it from interacting with the latent TGF-β complex. This inhibition of TGF-β activation subsequently downregulates pro-fibrotic signaling pathways.[3][7] Studies have shown that LSKL's anti-fibrotic effects in hypertrophic scar fibroblasts are mediated through the suppression of the PI3K/AKT/mTOR signaling pathway, without significantly affecting the Smad2/3 or MEK/ERK pathways.[3][8]
References
- 1. The molecular mechanism of hypertrophic scar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis of hypertrophic scars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of H-Leu-Ser-Lys-Leu-OH in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide H-Leu-Ser-Lys-Leu-OH, also known as LSKL, is a molecule of significant interest in biomedical research and drug development. It acts as a competitive antagonist of transforming growth factor-beta 1 (TGF-β1) activation by inhibiting the binding of thrombospondin-1 (TSP-1) to the latency-associated peptide (LAP).[1][2][3] This mechanism of action gives LSKL therapeutic potential in conditions characterized by excessive fibrosis, such as in diabetic complications, liver fibrosis, and hypertrophic scarring.[1][2][4] Furthermore, LSKL has been shown to modulate the PI3K/AKT/mTOR signaling pathway, suggesting broader implications in cell proliferation and survival.[1][4]
Accurate and precise quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this peptide using state-of-the-art bioanalytical techniques.
Overview of Quantification Techniques
The quantification of small peptides like this compound in complex biological samples presents several challenges, including low endogenous levels, potential for enzymatic degradation, and interference from matrix components. The two most common and effective analytical approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard for peptide quantification due to its high sensitivity, selectivity, and specificity.[5] It allows for the direct measurement of the analyte and can be multiplexed to analyze multiple compounds simultaneously.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based method offers high sensitivity and is well-suited for high-throughput screening. However, it requires the development of specific antibodies against the target peptide, which can be a time-consuming and resource-intensive process.
Signaling Pathway of LSKL Inhibition
The primary mechanism of action of this compound is the inhibition of TGF-β1 activation. The following diagram illustrates the signaling pathway.
Figure 1: LSKL inhibits TGF-β1 activation by blocking TSP-1 binding.
LSKL has also been shown to affect the PI3K/AKT/mTOR pathway. The relationship is depicted below.
Figure 2: LSKL inhibits the PI3K/AKT/mTOR signaling pathway.
Data Presentation: Comparison of Quantitative Techniques
The choice of analytical method will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and available resources. The following table summarizes typical performance characteristics for the quantification of small peptides in biological matrices.
| Parameter | LC-MS/MS | ELISA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding |
| Specificity | Very High (based on mass and fragmentation) | High (dependent on antibody) |
| Sensitivity (LOQ) | Low ng/mL to pg/mL | Low ng/mL to pg/mL |
| Linearity Range | 3-4 orders of magnitude | 2-3 orders of magnitude |
| Throughput | Medium | High |
| Development Time | 1-2 weeks | 3-6 months (for new antibody) |
| Cost per Sample | Medium to High | Low to Medium |
| Matrix Effects | Can be significant, requires careful management | Can be present, managed by blocking and dilution |
| Multiplexing | Yes | Possible, but more complex |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the development and validation of an LC-MS/MS method for this compound in plasma.
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., H-[¹³C₆,¹⁵N]-Leu-Ser-Lys-[¹³C₆,¹⁵N]-Leu-OH (custom synthesis)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. LC-MS/MS Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
3. Method Development
-
Mass Spectrometry Parameter Optimization:
-
Prepare a ~1 µg/mL solution of this compound and the SIL-IS in 50% acetonitrile/water with 0.1% formic acid.
-
Infuse the solutions directly into the mass spectrometer to determine the optimal precursor ions (likely [M+H]⁺ and/or [M+2H]²⁺).
-
Perform product ion scans to identify the most intense and stable fragment ions for both the analyte and the SIL-IS.
-
Optimize the collision energy and other MS parameters for each precursor-product ion transition (Multiple Reaction Monitoring - MRM).
-
-
Chromatography:
-
Select a suitable column, typically a C18 reversed-phase column for peptides.[6]
-
Develop a gradient elution method using mobile phases such as:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Optimize the gradient to achieve good peak shape, resolution from matrix components, and a reasonable run time.
-
4. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of mobile phase A.
-
Inject onto the LC-MS/MS system.
5. Bioanalytical Method Validation Validate the method according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[7][8][9][10]
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, post-preparative)
The following diagram illustrates the general workflow for LC-MS/MS quantification.
Figure 3: General workflow for LC-MS/MS based peptide quantification.
Protocol 2: Quantification of this compound by Competitive ELISA
This protocol outlines the steps for developing a competitive ELISA. This method is contingent on the availability of a specific antibody against this compound.
1. Materials and Reagents
-
Anti-H-Leu-Ser-Lys-Leu-OH specific antibody (requires custom development)
-
This compound analytical standard
-
This compound conjugated to a carrier protein (e.g., BSA or KLH) for coating
-
HRP-conjugated secondary antibody (if the primary antibody is not labeled)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
2. Assay Development and Optimization
-
Checkerboard Titration: Optimize the concentrations of the coating antigen and the primary antibody to find the combination that gives a high signal-to-noise ratio.
-
Standard Curve Development: Prepare a serial dilution of the this compound standard in the assay buffer to establish the dynamic range of the assay.
-
Sample Dilution: Determine the optimal dilution for biological samples to minimize matrix effects and fall within the linear range of the standard curve.
3. Assay Protocol
-
Coat the wells of a 96-well plate with 100 µL of the this compound-carrier protein conjugate at the optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer.
-
Block the plate with 200 µL/well of blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of the this compound standards or diluted samples with 50 µL of the anti-H-Leu-Ser-Lys-Leu-OH primary antibody at the optimized concentration for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody at the appropriate dilution. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Plot a standard curve of absorbance versus concentration and determine the concentration of this compound in the samples by interpolation.
The principle of the competitive ELISA is shown in the diagram below.
Figure 4: Principle of Competitive ELISA.
Conclusion
The choice between LC-MS/MS and ELISA for the quantification of this compound will depend on the specific needs of the research or development program. LC-MS/MS offers superior specificity and is generally the preferred method for regulatory submissions. ELISA, once developed, can be a cost-effective and high-throughput method for screening large numbers of samples. The protocols and information provided herein should serve as a valuable resource for scientists and researchers working with this promising therapeutic peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Thrombospondin1-TGF-β Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for H-Leu-Ser-Lys-Leu-OH in Subarachnoid Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subarachnoid hemorrhage (SAH) is a serious medical condition that can lead to significant long-term complications, including subarachnoid fibrosis and subsequent hydrocephalus.[1][2][3] A key mediator in the development of post-SAH fibrosis is Transforming Growth Factor-β1 (TGF-β1), a potent cytokine that promotes the deposition of extracellular matrix.[1][3][4] H-Leu-Ser-Lys-Leu-OH (LSKL) is a tetrapeptide that acts as a competitive antagonist to TGF-β1.[5][6] It functions by inhibiting the binding of Thrombospondin-1 (TSP-1) to the latency-associated peptide (LAP) of the latent TGF-β1 complex, thereby preventing its activation.[5] Studies have demonstrated that LSKL can cross the blood-brain barrier, making it a promising therapeutic agent for neurological conditions.[1][5] In preclinical rat models of SAH, LSKL has been shown to suppress subarachnoid fibrosis, prevent the development of chronic hydrocephalus, and improve long-term neurocognitive outcomes.[1][2]
These application notes provide a comprehensive overview of the use of LSKL in subarachnoid fibrosis research, including detailed experimental protocols and quantitative data from key studies.
Mechanism of Action: LSKL in the TGF-β1/Smad Pathway
Following a subarachnoid hemorrhage, the release of blood into the subarachnoid space triggers an inflammatory cascade. This leads to the upregulation of TSP-1, which in turn activates latent TGF-β1. Activated TGF-β1 binds to its receptors on the cell surface, initiating an intracellular signaling cascade primarily through the phosphorylation of Smad2 and Smad3 (p-Smad2/3).[1][4] These phosphorylated Smads then translocate to the nucleus and induce the transcription of target genes, including those for collagen I and other extracellular matrix proteins. The overproduction of these proteins leads to the development of subarachnoid fibrosis. LSKL competitively inhibits the activation of TGF-β1 by TSP-1, thereby suppressing the downstream Smad signaling and subsequent fibrotic processes.[1][7]
Caption: TGF-β1 signaling pathway and LSKL inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of LSKL in a rat model of subarachnoid hemorrhage.
Table 1: Effect of LSKL on Fibrotic Markers
| Marker | Sham Group | SAH + PBS Group | SAH + LSKL Group | P-value (SAH+PBS vs SAH+LSKL) |
| PICP in CSF (ng/mL) on Day 21 | 2.5 ± 0.5 | 12.8 ± 2.1 | 7.2 ± 1.5 | <0.05 |
| Collagen I Expression (relative to sham) on Day 5 | 1.0 | 4.2 ± 0.8 | 2.1 ± 0.6 | <0.05 |
| Data are presented as mean ± standard deviation. PICP: Pro-collagen I C-terminal propeptide. Data adapted from Liao et al., 2016.[1] |
Table 2: Effect of LSKL on Hydrocephalus and Neurological Function
| Parameter | Sham Group | SAH + PBS Group | SAH + LSKL Group | P-value (SAH+PBS vs SAH+LSKL) |
| Lateral Ventricular Index on Day 21 | 0.12 ± 0.02 | 0.38 ± 0.05 | 0.21 ± 0.04 | <0.05 |
| Morris Water Maze Escape Latency (seconds) on Day 25 | 15 ± 3 | 45 ± 8 | 25 ± 5 | <0.05 |
| Data are presented as mean ± standard deviation. Data adapted from Liao et al., 2016.[1] |
Table 3: Effect of LSKL on TGF-β1 Signaling Pathway Components
| Marker | Sham Group | SAH + PBS Group | SAH + LSKL Group | P-value (SAH+PBS vs SAH+LSKL) |
| TSP-1 in CSF (ng/mL) on Day 5 | 18 ± 4 | 55 ± 9 | 48 ± 7 | >0.05 |
| Active TGF-β1 in CSF (pg/mL) on Day 5 | 30 ± 6 | 110 ± 15 | 65 ± 10 | <0.05 |
| p-Smad2/3 Expression (relative to sham) on Day 5 | 1.0 | 3.8 ± 0.7 | 1.9 ± 0.5 | <0.05 |
| Data are presented as mean ± standard deviation. Data adapted from Liao et al., 2016.[1][7] |
Experimental Protocols
The following are detailed methodologies for key experiments in the study of LSKL for subarachnoid fibrosis.
Caption: Experimental workflow for LSKL studies.
Subarachnoid Hemorrhage (SAH) Rat Model
A two-hemorrhage injection model in Sprague-Dawley rats is utilized to mimic clinical SAH.[3]
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Intraperitoneal injection of 10% chloral hydrate (3 ml/kg).
-
Procedure:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Aseptically expose the cisterna magna.
-
Puncture the cisterna magna with a syringe needle.
-
Withdraw 0.1 ml of cerebrospinal fluid (CSF).
-
Slowly inject 0.3 ml of autologous arterial blood (collected from the femoral artery) into the cisterna magna over 20 minutes.
-
Keep the rat in a head-down position for 30 minutes post-injection to facilitate blood distribution.
-
Repeat the blood injection 48 hours after the first injection.
-
-
Sham Control: Sham-operated rats undergo the same procedure, but 0.3 ml of sterile saline is injected instead of blood.
This compound (LSKL) Administration
-
Preparation: Dissolve LSKL peptide in sterile phosphate-buffered saline (PBS).
-
Administration: Administer intraperitoneally (i.p.) immediately after the first SAH induction.
-
Frequency: Repeat injections every 12 hours until the animals are sacrificed.[3]
-
Vehicle Control: The SAH + PBS group receives an equivalent volume of PBS at the same time points.
Assessment of Subarachnoid Fibrosis (Masson's Trichrome Staining)
-
Tissue Preparation: On day 21 post-SAH, perfuse the rats with 4% paraformaldehyde. Collect the brains and post-fix them. Embed the tissue in paraffin and section it.
-
Staining Protocol:
-
Deparaffinize and rehydrate the brain sections.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue.
-
Dehydrate and mount the sections.
-
-
Analysis: Collagen fibers will be stained blue, allowing for the qualitative and quantitative assessment of fibrosis in the subarachnoid space.
Evaluation of Hydrocephalus
-
Method: Measure the lateral ventricular index from coronal brain sections.
-
Procedure:
-
Capture images of the brain sections at the level of the bregma.
-
Measure the width of both lateral ventricles and the total width of the brain at the same level.
-
Calculate the ventricular index as the ratio of the width of the lateral ventricles to the width of the brain.
-
-
Interpretation: An increased ventricular index is indicative of hydrocephalus.[1]
Neurocognitive Assessment (Morris Water Maze)
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water, with a hidden escape platform.
-
Procedure (Days 21-25 post-SAH):
-
Acquisition Phase (4 days): Four trials per day. Place the rat in the pool at one of four starting positions. Allow the rat to swim and find the hidden platform. If the platform is not found within 60 seconds, guide the rat to it. Record the escape latency (time to find the platform).
-
Probe Trial (1 day): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).
-
-
Analysis: Longer escape latencies and less time spent in the target quadrant indicate cognitive deficits.
Biomarker Analysis
-
Sample Collection: Collect CSF and brain tissue at specified time points (e.g., day 5 post-SAH).
-
ELISA for PICP and TGF-β1 in CSF:
-
Use commercially available ELISA kits specific for rat PICP and active TGF-β1.
-
Follow the manufacturer's instructions for sample preparation, incubation times, and plate reading.
-
-
Western Blot for p-Smad2/3 and Collagen I in Brain Tissue:
-
Homogenize brain tissue and extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-Smad2/3 and Collagen I.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band density and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound shows significant promise as a therapeutic agent for mitigating subarachnoid fibrosis and its neurological consequences following SAH. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanisms of LSKL in preclinical models, paving the way for potential clinical translation.
References
- 1. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Double Direct Injection of Blood into the Cisterna Magna as a Model of Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Troubleshooting low yield in H-Leu-Ser-Lys-Leu-OH synthesis
Welcome to the technical support center for the synthesis of the tetrapeptide H-Leu-Ser-Lys-Leu-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the solid-phase peptide synthesis (SPPS) of this compound?
A1: Low overall yield in SPPS is typically a cumulative problem. The primary causes include incomplete coupling of an amino acid, incomplete removal of the temporary Fmoc protecting group, and aggregation of the growing peptide chains on the resin.[1][2] For the specific this compound sequence, the two hydrophobic Leucine residues can increase the risk of peptide aggregation, which hinders both coupling and deprotection steps.[3][4]
Q2: My final analysis shows deletion sequences (e.g., H-Leu-Lys-Leu-OH). What is the likely cause?
A2: The presence of deletion sequences points directly to failed coupling reactions.[2] This means that during a synthesis cycle, the incoming amino acid (in this example, Serine) did not successfully form a peptide bond with the previous amino acid on the chain. Subsequent steps then proceed on the incomplete peptide, leading to a final product missing one or more residues.
Q3: My analysis shows sequences that are longer than expected or have been capped. What could be the issue?
A3: Unwanted additions or capped sequences can arise from several issues. One possibility is incomplete Fmoc deprotection in a previous step. If the Fmoc group is not removed, the N-terminus is blocked (capped). If a small percentage of Fmoc groups are prematurely removed during the coupling step, this can lead to side reactions. Additionally, the free ε-amino group of an insufficiently protected Lysine residue can sometimes cause undesired side reactions.
Q4: Are there any specific challenges associated with the Serine and Lysine residues in this sequence?
A4: Yes, both Serine (Ser) and Lysine (Lys) have reactive side chains that require protection throughout the synthesis.[5]
-
Serine: The hydroxyl (-OH) group on its side chain must be protected, typically with a tert-butyl (tBu) group, to prevent O-acylation, an undesired side reaction where the incoming amino acid attaches to the side chain instead of the N-terminus.[6]
-
Lysine: The ε-amino (-NH2) group on its side chain is highly nucleophilic and must be protected, usually with a tert-butyloxycarbonyl (Boc) group. If left unprotected, it could react with incoming amino acids or cause other side reactions.[7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues at each critical stage of the synthesis.
Guide 1: Incomplete Amino Acid Coupling
Symptom: Analysis of the crude peptide by HPLC/MS shows significant peaks corresponding to deletion sequences (e.g., peptide missing a Ser or Lys residue).
Probable Cause: The incoming amino acid failed to couple completely to the N-terminus of the growing peptide chain. This can be due to steric hindrance, peptide aggregation on the resin, or suboptimal activation of the amino acid.[4][8]
Solutions:
-
Review Your Coupling Reagent: For standard syntheses, reagents like HBTU are common. For difficult couplings, which can occur with hydrophobic sequences, more powerful reagents like HATU or COMU may provide higher yields.[9][10]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.[1] This is particularly useful for sterically hindered residues or at points in the sequence known to be problematic.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can drive the reaction to completion.
-
Combat Aggregation: Switch the primary solvent from DMF to N-methylpyrrolidone (NMP), which is better at solvating peptide chains and disrupting secondary structures that cause aggregation.[3]
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Coupling Reagent | HBTU/DIPEA | Switch to HATU/DIPEA or COMU/DIPEA | Increases activation efficiency for difficult sequences.[9][11] |
| Coupling Time | 1-2 hours | Extend to 4 hours or perform a double coupling | Provides more time for the reaction to proceed to completion.[12] |
| Solvent | DMF | Switch to NMP or a DMF/DMSO mixture | Improves solvation of the peptide-resin and disrupts aggregation.[3] |
Guide 2: Incomplete Fmoc Deprotection
Symptom: HPLC/MS analysis shows deletion sequences, often of the amino acid that was supposed to be coupled after the problematic deprotection step. The resin may also give a weak positive or "false negative" result in a ninhydrin (Kaiser) test.[8]
Probable Cause: The Fmoc protecting group was not completely removed from the N-terminus of the peptide chain, preventing the next amino acid from coupling. Aggregation is a common underlying cause, as it can trap the Fmoc group and prevent the deprotection reagent from accessing it.[3][8]
Solutions:
-
Extend Deprotection Time: Increase the reaction time with the piperidine solution. A standard protocol might use two treatments of 5-7 minutes each; this can be extended to 15-20 minutes.[12]
-
Use a Stronger Deprotection Reagent: A solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be more effective for difficult sequences, though it should be used with care as it can increase other side reactions.[13]
-
Improve Resin Agitation: Ensure the resin is thoroughly suspended and mixed during deprotection to break up clumps and improve reagent access.[14]
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Reagent | 20% Piperidine in DMF | Add 2% DBU to the deprotection solution | DBU is a stronger, non-nucleophilic base that can enhance Fmoc removal.[13] |
| Reaction Time | 2 x 5-7 minutes | Increase to 2 x 15-20 minutes | Allows more time for the reagent to penetrate aggregated chains.[15] |
| Monitoring | Kaiser Test | Monitor Fmoc removal by UV-Vis spectroscopy | Provides a quantitative measure of Fmoc-adduct release, confirming reaction completion.[14] |
Experimental Protocols
Protocol 1: Standard Fmoc-Amino Acid Coupling (e.g., Fmoc-Leu-OH)
This protocol is for a manual synthesis at a 0.1 mmol scale.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-Leu-OH (e.g., 4 equivalents, 0.4 mmol) and a coupling agent like HCTU (e.g., 3.9 equivalents, 0.39 mmol) in a minimal volume of DMF. Add a base such as DIPEA (e.g., 8 equivalents, 0.8 mmol) and allow the mixture to pre-activate for 1-2 minutes.
-
Resin Preparation: Ensure the N-terminus of the peptide-resin is deprotected (free amine) and has been thoroughly washed with DMF.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free amines, indicating a complete reaction. If the test is positive, wash the resin and perform a second coupling (double coupling).[1]
-
Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[14]
Protocol 2: Standard Fmoc Deprotection
This protocol describes the removal of the N-terminal Fmoc group.
-
Initial Treatment: Add a solution of 20% piperidine in DMF to the peptide-resin, ensuring the resin is fully covered. Agitate for 5-7 minutes at room temperature.[16]
-
Drain and Repeat: Drain the reaction vessel. Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 5-7 minutes.[12][16]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure all residual piperidine and the dibenzofulvene-piperidine adduct are removed.[17]
-
Confirmation: Perform a Kaiser test. A dark blue color indicates the presence of the desired free primary amine.
Protocol 3: Final Cleavage and Deprotection
This protocol cleaves the completed peptide from the resin and removes the side-chain protecting groups (tBu on Ser and Boc on Lys).
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard high-scavenger cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[18] The scavengers are critical to "catch" the reactive cations (like t-butyl cations) that are released from the protecting groups, preventing them from modifying sensitive residues.[5][19]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) in a fume hood. Swirl gently and allow the reaction to proceed for 2-3 hours at room temperature.[20]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The product is now ready for purification by HPLC.
Visualizations
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
References
- 1. kilobio.com [kilobio.com]
- 2. Solid Phase Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. academic.oup.com [academic.oup.com]
- 18. peptide.com [peptide.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. peptide.com [peptide.com]
Technical Support Center: Optimizing LSKL Peptide Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the LSKL peptide in in vivo experimental settings. The information is presented in a question-and-answer format to directly address potential issues and streamline your research process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the LSKL peptide?
A1: The LSKL peptide is a competitive antagonist of Thrombospondin-1 (TSP-1) mediated activation of Transforming Growth Factor-β (TGF-β).[1][2] TGF-β is a cytokine that, in its latent form, is bound to the Latency-Associated Peptide (LAP). TSP-1 can bind to the LSKL sequence on LAP, causing a conformational change that releases the active TGF-β.[2][3] The LSKL peptide mimics this binding site, competitively inhibiting the interaction between TSP-1 and LAP, thereby preventing the activation of latent TGF-β and subsequent downstream signaling.[1][2]
Q2: What is the primary signaling pathway affected by the LSKL peptide?
A2: The primary signaling pathway inhibited by the LSKL peptide is the TGF-β/Smad pathway. By preventing the activation of TGF-β, the LSKL peptide reduces the phosphorylation of Smad2 and Smad3 (pSmad2/3), which are key downstream mediators of TGF-β signaling.[4][5] This inhibition can lead to reduced fibrosis and other cellular responses mediated by TGF-β.
Q3: What are the typical dosages and administration routes for LSKL peptide in vivo?
A3: The LSKL peptide is most commonly administered via intraperitoneal (IP) injection.[4][6][7] Dosages can vary significantly depending on the animal model, the condition being studied, and the treatment duration. Reported dosages range from 1 mg/kg to 30 mg/kg.[6][7][8] The frequency of administration can also vary from a single dose to multiple times per week for several weeks.[4][6]
Data Presentation: In Vivo Dosing Regimens for LSKL Peptide
The following table summarizes various in vivo dosing regimens for the LSKL peptide as reported in the literature.
| Animal Model | Condition | Dosage | Administration Route | Frequency | Duration | Observed Efficacy | Reference |
| Mice (C57BL/6) | Liver Regeneration (70% Hepatectomy) | 30 mg/kg | Intraperitoneal | Two doses (at abdominal closure and 6h post-op) | 1 day | Accelerated hepatocyte S-phase entry, faster liver and bodyweight recovery.[4][5] | --INVALID-LINK-- |
| Rats (Sprague-Dawley) | Liver Fibrosis (DMN-induced) | 100 µ g/animal | Not Specified | Once daily | 4 weeks | Reduced liver fibrosis, decreased pSmad2. | --INVALID-LINK-- |
| Rats (Sprague-Dawley) | Renal Fibrosis (UUO-induced) | 4 mg/kg | Not Specified | Once daily | 2 weeks | Reduced renal fibrosis, decreased pSmad2. | --INVALID-LINK-- |
| Mice (Akita C57BL/6J-Ins2Akita) | Diabetic Nephropathy | 3 mg/kg or 30 mg/kg | Intraperitoneal | Thrice weekly | 15 weeks | Reduced proteinuria and fibronectin expression, increased nephrin expression.[6] | --INVALID-LINK-- |
| Rats (Sprague-Dawley) | Subarachnoid Hemorrhage | 1 mg/kg | Intraperitoneal | Every 12 hours | Until sacrifice | Reduced subarachnoid fibrosis and hydrocephalus.[7] | --INVALID-LINK-- |
Troubleshooting Guides
Issue: Poor Peptide Solubility
-
Possible Cause: The LSKL peptide, like many peptides, can have variable solubility depending on its amino acid composition and the solvent used.
-
Troubleshooting Steps:
-
Start with Sterile Water or PBS: Attempt to dissolve the peptide in sterile, distilled water or a common buffer like Phosphate Buffered Saline (PBS).
-
Sonication: If the peptide does not readily dissolve, gentle sonication can aid in dissolution.
-
Adjust pH: For peptides with a net charge, adjusting the pH of the solvent can improve solubility.
-
Use of Co-solvents: If aqueous solubility is low, small amounts of organic solvents like DMSO followed by dilution in an aqueous buffer may be necessary. Always check for the compatibility of the final solvent with in vivo administration.
-
Issue: Peptide Degradation
-
Possible Cause: Peptides are susceptible to degradation by proteases and chemical modifications like oxidation.
-
Troubleshooting Steps:
-
Proper Storage: Store lyophilized LSKL peptide at -20°C or -80°C. Once in solution, aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Use Sterile Reagents: Prepare solutions using sterile, nuclease-free water or buffers to prevent microbial contamination and degradation.
-
Prepare Fresh Solutions: For optimal activity, it is recommended to prepare peptide solutions fresh before each experiment.
-
Issue: Inconsistent Experimental Results
-
Possible Cause: Variability in injection technique, peptide preparation, or animal handling can lead to inconsistent outcomes.
-
Troubleshooting Steps:
-
Standardize Injection Protocol: Ensure consistent intraperitoneal injection technique, including the injection site and volume, across all animals.
-
Accurate Dosing: Carefully calculate and verify the peptide concentration and the final volume to be injected based on the animal's body weight.
-
Control Groups: Always include appropriate control groups, such as a vehicle control (the solvent used to dissolve the peptide) and a scrambled peptide control (a peptide with the same amino acid composition as LSKL but in a random sequence) to ensure the observed effects are specific to the LSKL peptide.
-
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of LSKL Peptide in Mice
-
Peptide Preparation:
-
Reconstitute lyophilized LSKL peptide in sterile PBS to the desired stock concentration. For example, to achieve a 30 mg/kg dose in a 25g mouse with an injection volume of 100 µL, a stock concentration of 7.5 mg/mL would be required.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Filter the peptide solution through a 0.22 µm sterile filter before injection.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually or using a restraint device.
-
-
Injection Procedure:
-
Use a 27-30 gauge needle.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the LSKL peptide solution.
-
Withdraw the needle and monitor the animal for any signs of distress.
-
Protocol 2: Assessment of Smad2 Phosphorylation (pSmad2) by Western Blot
-
Tissue Homogenization:
-
Harvest tissues of interest and immediately snap-freeze in liquid nitrogen or place in ice-cold lysis buffer.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to ensure complete cell lysis and shear DNA.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (pSmad2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the pSmad2 signal to total Smad2 or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Caption: LSKL peptide competitively inhibits TSP-1 mediated TGF-β activation and downstream Smad signaling.
Caption: A typical experimental workflow for in vivo studies using the LSKL peptide.
Caption: A logical troubleshooting guide for addressing inconsistent results in LSKL peptide experiments.
References
- 1. Clinically Relevant Animal Models of Fibrosis: Utilizing Classical and Novel Approaches to Evaluate Potential Therapies - BioModels [biomodels.com]
- 2. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.vt.edu [research.vt.edu]
- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
How to address off-target effects of the LSKL peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of the LSKL peptide. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the LSKL peptide?
The LSKL peptide is a tetrapeptide (Leu-Ser-Lys-Leu) that acts as a competitive antagonist to Thrombospondin-1 (TSP-1).[1][2][3] Its primary function is to inhibit the interaction between TSP-1 and the latency-associated peptide (LAP) of the latent TGF-β1 complex.[4][5][6] This inhibition prevents the activation of latent transforming growth factor-beta 1 (TGF-β1), a key mediator in fibrosis and other pathological processes.[7][8][9][10]
Q2: Are there any widely reported off-target effects for the LSKL peptide?
Preclinical studies have generally indicated a favorable safety profile for the LSKL peptide, with several studies reporting no significant adverse effects in animal models.[4][11] For instance, studies involving intraperitoneal administration in rats and mice for conditions like subarachnoid fibrosis, liver regeneration, and diabetic nephropathy did not note significant off-target toxicities.[4][6][12] However, the absence of reported off-target effects does not preclude their possibility, especially in different experimental models or conditions. Researchers should remain vigilant and proactively assess for potential off-target activities.
Q3: What are the common strategies to enhance the specificity and reduce potential off-target effects of therapeutic peptides like LSKL?
Several strategies can be employed to improve the therapeutic index of peptide-based drugs:
-
Chemical Modifications: Introducing modifications such as cyclization, N-methylation, or the incorporation of non-natural amino acids can enhance proteolytic stability and receptor-binding specificity.[13][14][15]
-
Targeted Delivery Systems: Encapsulating the peptide in nanocarriers like liposomes or polymeric micelles can help direct it to the target tissue, minimizing systemic exposure and potential off-target interactions.[14]
-
Dose Optimization: Careful dose-response studies are crucial to identify the minimum effective dose that achieves the desired therapeutic effect while minimizing the risk of off-target engagement.[16]
-
Fusion Proteins: Conjugating the peptide to larger molecules like albumin or Fc fragments can extend its half-life and potentially alter its biodistribution.[16]
Troubleshooting Guide
Problem 1: I am observing unexpected cellular responses in my in vitro experiments that do not seem to be mediated by TGF-β1 inhibition.
This could indicate a potential off-target effect of the LSKL peptide. Here's a systematic approach to investigate this issue:
Step 1: Confirm On-Target Activity First, verify that the LSKL peptide is effectively inhibiting the TSP-1/TGF-β1 pathway in your specific cell system.
Step 2: Scrambled Peptide Control Use a scrambled peptide with the same amino acid composition but a different sequence (e.g., SLLK) as a negative control.[5][12] If the unexpected cellular response persists with the scrambled peptide, it might be due to non-specific effects of a tetrapeptide in your system. If the effect is unique to LSKL, it warrants further investigation into off-target interactions.
Step 3: Off-Target Pathway Analysis Utilize techniques like proteomics or phosphoproteomics to identify signaling pathways that are unexpectedly modulated by the LSKL peptide but not by the scrambled control.[17]
Problem 2: My in vivo model shows signs of toxicity or an unexpected phenotype after LSKL peptide administration.
While preclinical studies have not reported significant toxicity, it is crucial to investigate any adverse observations thoroughly.
Step 1: Dose-Response and Biodistribution Perform a dose-escalation study to determine if the observed toxicity is dose-dependent. Concurrently, if possible, analyze the biodistribution of the LSKL peptide to see if it accumulates in non-target tissues where the adverse effects are observed.
Step 2: Histopathological Analysis Conduct a thorough histological examination of major organs (liver, kidney, spleen, heart, lungs) from both LSKL-treated and vehicle-treated animals to identify any pathological changes.[4][11]
Step 3: Comprehensive Blood Analysis Perform a complete blood count (CBC) and a comprehensive metabolic panel to assess for signs of systemic toxicity, such as liver or kidney damage.[4][11]
Experimental Protocols
Protocol 1: In Vitro Assessment of LSKL On-Target Activity (TGF-β1/Smad Signaling)
-
Cell Culture: Culture a suitable cell line (e.g., fibroblasts, epithelial cells) that is responsive to TGF-β1.
-
Treatment: Pre-incubate the cells with varying concentrations of LSKL peptide or a scrambled control peptide for 1-2 hours.
-
Stimulation: Add a known concentration of active TGF-β1 or a combination of latent TGF-β1 and TSP-1 to the cell culture medium.
-
Incubation: Incubate for the appropriate time to observe the desired downstream signaling event (e.g., 30-60 minutes for Smad phosphorylation, 24-48 hours for gene expression changes).
-
Analysis: Lyse the cells and perform a Western blot to detect the levels of phosphorylated Smad2/3 (pSmad2/3) relative to total Smad2/3.[1][4][7] Alternatively, use qPCR to measure the expression of TGF-β1 target genes (e.g., SERPINE1, COL1A1).
Protocol 2: Synthesis and Evaluation of a Modified LSKL Peptide
-
Peptide Synthesis: Synthesize the standard LSKL peptide and a modified version (e.g., cyclized LSKL, N-methylated LSKL) using solid-phase peptide synthesis (SPPS).
-
Purification and Characterization: Purify the peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity and purity by mass spectrometry.
-
Stability Assay: Incubate the standard and modified peptides in plasma or serum and measure the percentage of intact peptide remaining over time using LC-MS to assess proteolytic stability.
-
Activity Assay: Compare the on-target activity of the standard and modified peptides using the protocol described above (Protocol 1).
-
Off-Target Screening: If a potential off-target has been identified, compare the effects of the standard and modified peptides on this off-target to determine if the modification improved specificity.
Quantitative Data Summary
| Parameter | LSKL Peptide | Scrambled Peptide (SLLK) | Reference |
| In Vivo Dosage (Rats) | 1 mg/kg, i.p. | - | [1] |
| 30 mg/kg, i.p. | - | [3][4] | |
| In Vivo Dosage (Mice) | 3 or 30 mg/kg, i.p. | 30 mg/kg, i.p. | [12] |
| Reported Effect | Inhibition of TGF-β1 activation | No effect on TGF-β1 activation | [5][12] |
| Observed Adverse Effects | None reported in several studies | Not applicable | [4][11] |
Visualizations
Caption: LSKL peptide's mechanism of action in inhibiting TGF-β1 signaling.
Caption: Workflow for investigating potential off-target effects of the LSKL peptide.
Caption: Decision tree for troubleshooting experimental issues with the LSKL peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Thrombospondin (TSP-1) Inhibitor, LSKL - 1 mg [anaspec.com]
- 10. LSKL, a peptide antagonist of thrombospondin-1, attenuates renal interstitial fibrosis in rats with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
Best practices for handling and dissolving H-Leu-Ser-Lys-Leu-OH
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving the tetrapeptide H-Leu-Ser-Lys-Leu-OH.
Physicochemical Properties
A summary of the calculated physicochemical properties of this compound is provided below. These properties are essential for understanding the peptide's behavior in solution and for developing appropriate handling protocols.
| Property | Value | Significance |
| Molecular Formula | C₂₁H₄₁N₅O₆ | Defines the elemental composition. |
| Molecular Weight | ~488.6 g/mol | Important for preparing solutions of a specific molarity. |
| Theoretical Isoelectric Point (pI) | ~9.75 | Indicates the peptide is basic. Solubility is lowest at this pH and increases in acidic solutions. |
| Amino Acid Composition | Leucine (2), Serine (1), Lysine (1) | The presence of hydrophobic (Leucine) and basic (Lysine) residues influences solubility. |
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A1: Lyophilized this compound should be stored at -20°C or colder, protected from light.[1][2][3] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can decrease long-term stability.[1][2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on its high theoretical pI, this compound is a basic peptide. Therefore, you should start by attempting to dissolve it in sterile, distilled water.[4][5][6] If solubility is poor, a dilute acidic solution, such as 10% acetic acid, should be used to aid dissolution.[4][5][6][7][8]
Q3: How can I improve the solubility of this compound if it appears to be hydrophobic?
A3: this compound contains two hydrophobic leucine residues. If it is difficult to dissolve in aqueous solutions, you can first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add this solution to your aqueous buffer with vortexing.[4][5][8][9][10]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] The stability of peptides in solution is limited, generally for a few weeks when frozen.[1][3] For solutions with a pH greater than 8, it is advisable to use them quickly and store them frozen.[2]
Q5: My peptide solution is cloudy. What should I do?
A5: Cloudiness may indicate that the peptide has precipitated, possibly because the solution pH is close to the peptide's pI or the solubility limit has been exceeded. Sonication may help to dissolve the peptide.[1][7] If the peptide has precipitated out of a buffered solution after the addition of an organic solvent, you may need to lyophilize the peptide again and attempt to redissolve it in a different solvent system.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide is basic and may require a lower pH for solubilization. The hydrophobic nature of the leucine residues may also be contributing to poor aqueous solubility. | Add a small amount of 10% acetic acid dropwise while vortexing until the peptide dissolves.[5][6][7][8] Alternatively, use the organic solvent method described below. |
| Peptide precipitates when added to a buffer. | The pH of the buffer is too close to the peptide's pI (~9.75), or the buffer's ionic strength is causing the peptide to "salt out." | Ensure the final pH of the peptide solution is well below its pI. Consider using a buffer with a different ionic strength. |
| Difficulty dissolving a high concentration of the peptide. | The solubility limit of the peptide in the chosen solvent has been reached. | Prepare a more dilute stock solution. If a high concentration is necessary, you may need to experiment with different solvent systems, such as co-solvents or denaturing agents like guanidine hydrochloride (use with caution as it will impact biological assays).[7][10] |
| The peptide solution appears to have degraded over time. | Peptide solutions have limited stability. Repeated freeze-thaw cycles can also cause degradation. | Prepare fresh solutions from lyophilized powder. When making stock solutions, create single-use aliquots to minimize freeze-thaw cycles.[2][3] |
Experimental Protocols
Protocol for Dissolving this compound (Aqueous Acidic Method)
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator.
-
Add the appropriate volume of sterile, distilled water to the vial to achieve the desired concentration.
-
Vortex the vial to mix.
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
Once dissolved, the peptide solution can be diluted with the desired buffer for your experiment.
Protocol for Dissolving this compound (Organic Solvent Method)
-
Equilibrate the vial of lyophilized peptide to room temperature.
-
Add a minimal amount of DMSO to the vial to dissolve the peptide.
-
Slowly add the dissolved peptide solution dropwise to your vigorously vortexing aqueous buffer to the desired final concentration.
-
If the solution becomes cloudy, the peptide may be precipitating. Stop adding the peptide solution. You may need to prepare a more dilute final solution.
Visualizations
Caption: A logical workflow for dissolving this compound.
Caption: A generic, hypothetical signaling pathway for a peptide ligand.
References
- 1. bachem.com [bachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. biorbyt.com [biorbyt.com]
Technical Support Center: Synthesis and Purification of H-Leu-Ser-Lys-Leu-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of the synthetic tetrapeptide H-Leu-Ser-Lys-Leu-OH. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Q1: My final peptide product has a low purity (<70%) after synthesis. What are the likely causes and how can I improve it?
A1: Low purity after solid-phase peptide synthesis (SPPS) can stem from several factors throughout the process. The primary culprits are often incomplete deprotection of the Fmoc group and inefficient coupling of amino acids, leading to deletion sequences.[1] Side reactions involving the reactive side chains of Serine and Lysine can also significantly contribute to impurities.
Troubleshooting Steps:
-
Optimize Deprotection: Incomplete removal of the Fmoc protecting group is a common cause of deletion sequences.[1] Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and allow for sufficient reaction time. For difficult sequences, extending the deprotection time or performing a second deprotection step can be beneficial.
-
Enhance Coupling Efficiency: Inefficient coupling is another major source of impurities.[1][2]
-
Choice of Coupling Reagent: The choice of coupling reagent can significantly impact the purity of the final peptide. Reagents like HBTU and HATU are known for their high efficiency.[2]
-
Double Coupling: For sterically hindered couplings or problematic sequences, a second coupling step with fresh reagents can drive the reaction to completion.
-
Monitor the Reaction: Use a qualitative test like the Kaiser test to confirm the presence of free primary amines after the coupling step. A positive result indicates incomplete coupling.
-
-
Address Amino Acid-Specific Side Reactions:
-
Serine (Ser): The hydroxyl group of Serine is typically protected with a tert-butyl (tBu) group (Fmoc-Ser(tBu)-OH).[3] Incomplete deprotection of the tBu group can lead to a persistent impurity. Ensure sufficient cleavage time with a strong acid like trifluoroacetic acid (TFA). Racemization can also occur, especially with certain bases used during coupling.
-
Lysine (Lys): The ε-amino group of Lysine is commonly protected with a tert-butyloxycarbonyl (Boc) group (Fmoc-Lys(Boc)-OH).[4] Similar to Serine's tBu group, incomplete removal of the Boc group during final cleavage will result in a protected peptide impurity.
-
Q2: I am observing a significant peak in my HPLC analysis that corresponds to a deletion sequence (e.g., H-Leu-Lys-Leu-OH). How can I minimize this?
A2: The presence of deletion sequences is a direct consequence of incomplete reactions during SPPS. Specifically, a deletion of Serine points to a failure in either the deprotection of the Fmoc group on the growing peptide chain before the Serine coupling or the coupling of Fmoc-Ser(tBu)-OH itself.
Preventative Measures:
-
Deprotection Monitoring: Monitor the Fmoc deprotection step by taking a small sample of the resin and performing a UV analysis of the piperidine-fulvene adduct. This allows for the quantitative assessment of Fmoc removal.[5]
-
Optimize Coupling of Serine: Serine can sometimes be a challenging amino acid to couple due to steric hindrance from its protecting group. Consider using a more powerful coupling reagent like HATU or HCTU for the Serine coupling step. A double coupling strategy for the Serine residue is also recommended.
Q3: My crude peptide looks pure by one analytical method, but I see multiple peaks in my RP-HPLC chromatogram. Why is this?
A3: Different analytical techniques have varying resolving powers. While a technique like mass spectrometry can confirm the presence of the desired molecular weight, it may not distinguish between isomers or peptides with subtle modifications that do not significantly alter the mass. RP-HPLC is a high-resolution technique that can separate molecules based on small differences in hydrophobicity.[6]
Common "Hidden" Impurities Resolved by RP-HPLC:
-
Diastereomers: Racemization of an amino acid during synthesis can lead to the formation of a diastereomer of the target peptide, which will likely have a different retention time on a chiral or even a standard C18 column.
-
Incompletely Deprotected Peptides: Peptides still carrying side-chain protecting groups (e.g., tBu on Serine or Boc on Lysine) will have different hydrophobicities and will be well-separated from the fully deprotected peptide by RP-HPLC.
-
Products of Side Reactions: Minor modifications to amino acid side chains during synthesis or cleavage can create impurities that are only detectable by high-resolution chromatography.
Q4: During the final TFA cleavage and deprotection, what are the best practices to maximize purity?
A4: The final cleavage step is critical for obtaining a high-purity peptide. During this step, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The highly reactive carbocations generated from the cleavage of protecting groups can cause side reactions with sensitive amino acid residues.[7]
Best Practices for Cleavage:
-
Use of Scavengers: Scavengers are essential to trap the reactive carbocations and prevent them from modifying the peptide.[7] A common and effective cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5, v/v/v), where triisopropylsilane (TIS) acts as the primary scavenger.
-
Cleavage Time: Insufficient cleavage time can lead to incomplete removal of side-chain protecting groups. A typical cleavage time is 2-3 hours at room temperature. For peptides with multiple protecting groups, extending this time may be necessary.[4]
-
Precipitation and Washing: After cleavage, the peptide is typically precipitated with cold diethyl ether. Thorough washing of the precipitated peptide with ether is crucial to remove the scavengers and cleaved protecting groups, which can otherwise interfere with purification.
Frequently Asked Questions (FAQs)
Q: What is the recommended resin for the synthesis of this compound?
A: For the synthesis of a peptide with a C-terminal carboxylic acid, a Wang resin is a suitable choice. Pre-loaded Fmoc-Leu-Wang resin can be used to simplify the initial loading step.
Q: Which protecting groups are recommended for the Serine and Lysine residues?
A: For Fmoc-based SPPS, the following side-chain protecting groups are standard and recommended:
-
Serine: tert-butyl (tBu) -> Fmoc-Ser(tBu)-OH [3]
-
Lysine: tert-butyloxycarbonyl (Boc) -> Fmoc-Lys(Boc)-OH [4]
Q: What is the optimal purity level for my peptide for in vitro biological assays?
A: For most in vitro biological assays, a peptide purity of >95% is recommended to ensure that the observed biological activity is attributable to the target peptide and not to impurities.[6]
Q: How should I store my synthetic this compound?
A: Lyophilized peptides should be stored at -20°C or lower in a desiccator to prevent degradation from moisture and oxidation. For long-term storage, -80°C is preferable.
Data Presentation
Table 1: Comparison of Coupling Reagents on the Purity of a Model Tetrapeptide
| Coupling Reagent | Activation Time | Coupling Time | Crude Purity (%) |
| HBTU/HOBt/DIPEA | 2 min | 30 min | 85.2 |
| HATU/HOAt/DIPEA | 2 min | 30 min | 92.5 |
| DIC/Oxyma | 2 min | 45 min | 88.7 |
This table summarizes typical purity outcomes for different coupling reagents. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Effect of Fmoc Deprotection Time on the Purity of a Model Peptide
| Deprotection Reagent | Deprotection Time (min) | Purity of Final Peptide (%) |
| 20% Piperidine in DMF | 5 | 89.1 |
| 20% Piperidine in DMF | 10 | 94.3 |
| 20% Piperidine in DMF | 2 x 5 | 95.1 |
This table illustrates the impact of deprotection time on the final purity of a synthesized peptide. Longer or repeated deprotection can reduce the incidence of deletion impurities.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Leu-Wang resin (0.5 mmol/g substitution)
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell 200 mg of Fmoc-Leu-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (General Cycle):
-
Dissolve 3 equivalents of the next Fmoc-amino acid (Fmoc-Lys(Boc)-OH, then Fmoc-Ser(tBu)-OH, then Fmoc-Leu-OH), 3 equivalents of OxymaPure®, in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (3x).
-
Dry the crude peptide under vacuum.
-
Protocol 2: Reverse-Phase HPLC (RP-HPLC) Purification of this compound
Materials:
-
Crude this compound
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Method:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved peptide onto the column.
-
Run a linear gradient to elute the peptide. A shallow gradient is often effective for separating closely eluting impurities.[1] A suggested gradient is from 5% to 45% Mobile Phase B over 40 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for low purity in peptide synthesis.
References
- 1. biotage.com [biotage.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. iris-biotech.de [iris-biotech.de]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. biocompare.com [biocompare.com]
Technical Support Center: LSKL Peptide in Western Blotting
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the LSKL peptide in Western blotting experiments. The LSKL peptide (Leucine-Serine-Lysine-Leucine) is known as an antagonist of Thrombospondin-1 (TSP-1), a key activator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3] By competitively inhibiting the interaction between TSP-1 and the Latency-Associated Peptide (LAP), the LSKL peptide prevents the release of active TGF-β, which can be monitored by assessing the phosphorylation of downstream targets like Smad2.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the LSKL peptide?
A1: The LSKL peptide functions as a selective antagonist to Thrombospondin-1 (TSP-1).[1] It competitively blocks the binding of TSP-1 to the Latency-Associated Peptide (LAP) of the latent TGF-β complex.[5] This inhibition prevents the conformational changes required to release active TGF-β, thereby suppressing downstream signaling.[5]
Q2: What is the typical downstream marker to verify LSKL peptide activity in a Western blot?
A2: A common method to verify the bioactivity of the LSKL peptide is to measure the phosphorylation of Smad2 (pSmad2), a key downstream effector in the canonical TGF-β pathway.[4][6] Successful inhibition by the LSKL peptide should result in a decreased pSmad2/total Smad2 ratio in your experimental samples compared to controls.[4][7]
Q3: What is a suitable control for experiments involving the LSKL peptide?
A3: A scrambled peptide with the same amino acid composition but a different sequence (e.g., SLLK) is an excellent negative control.[5] This helps to ensure that the observed effects are specific to the LSKL sequence and not due to non-specific peptide interactions.
Q4: How should I reconstitute and store the LSKL peptide?
A4: Reconstitution and storage protocols should be followed as per the manufacturer's instructions. Generally, peptides are reconstituted in sterile, nuclease-free water or a buffer like PBS to a stock concentration (e.g., 1-10 mg/mL). For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide for LSKL Peptide in Western Blotting
This section addresses common issues encountered when using the LSKL peptide to modulate the TGF-β pathway, with a focus on Western blot analysis of pSmad2.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for pSmad2 | 1. Inactive LSKL Peptide: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | • Use a fresh aliquot of the peptide. • Verify the peptide's activity using a functional assay if possible. |
| 2. Insufficient TGF-β Activation: The baseline level of TGF-β signaling in your cell or tissue model may be too low to detect a change after inhibition. | • Stimulate the cells with a known TGF-β activator (e.g., TGF-β1 ligand, 1-5 ng/mL) to induce a robust pSmad2 signal, which can then be inhibited by the LSKL peptide. | |
| 3. Low Antibody Affinity/Concentration: The primary antibody for pSmad2 may not be sensitive enough or used at a suboptimal dilution.[8] | • Titrate the primary antibody to determine the optimal concentration. • Ensure the antibody is validated for Western blotting. • Incubate the primary antibody overnight at 4°C to enhance signal.[9] | |
| 4. Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane, especially for target proteins of a specific molecular weight.[10][11] | • Confirm successful transfer using a reversible stain like Ponceau S.[10] • Optimize transfer time and voltage based on the molecular weight of Smad2 (approx. 58-60 kDa). | |
| High Background on the Blot | 1. Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.[12][13] | • Reduce the concentration of both primary and secondary antibodies. Perform a titration to find the optimal dilution.[11] |
| 2. Inadequate Blocking: The blocking buffer may be insufficient to prevent non-specific antibody binding to the membrane.[8] | • Increase the blocking time to 1-2 hours at room temperature. • Try a different blocking agent (e.g., switch from non-fat dry milk to Bovine Serum Albumin (BSA) or vice-versa), as some antibodies have preferences.[12] | |
| 3. Insufficient Washing: Residual unbound antibodies can create a high background.[13] | • Increase the number and duration of wash steps (e.g., 3 x 10 minutes) with a buffer containing a detergent like Tween-20 (TBST). | |
| Non-Specific Bands | 1. Primary Antibody Cross-Reactivity: The antibody may be recognizing other proteins with similar epitopes.[11] | • Use a more specific, affinity-purified primary antibody. • Run appropriate controls, such as knockout/knockdown cell lysates, if available. |
| 2. Sample Degradation: Proteolytic degradation of the target protein can result in multiple lower molecular weight bands. | • Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice at all times. | |
| 3. High Protein Load: Overloading the gel with too much protein can lead to artifacts and non-specific bands.[9][10] | • Determine the protein concentration of your lysates and load a consistent, optimal amount (e.g., 15-30 µg per lane). | |
| No Difference Between Control and LSKL-Treated Samples | 1. Suboptimal LSKL Peptide Concentration: The concentration of the LSKL peptide may be too low to effectively inhibit TSP-1-mediated TGF-β activation. | • Perform a dose-response experiment by treating cells with a range of LSKL peptide concentrations to find the effective dose. |
| 2. Incorrect Incubation Time: The duration of peptide treatment may not be optimal for observing a change in pSmad2 levels. | • Conduct a time-course experiment to determine the ideal treatment duration before cell lysis. | |
| 3. Alternative Activation Pathway: TGF-β may be activated by TSP-1 independent mechanisms in your specific model system. | • Investigate the literature for your cell or tissue type to understand the primary mechanisms of TGF-β activation. |
Experimental Protocols & Visualizations
Protocol: Western Blot for pSmad2 after LSKL Peptide Treatment
-
Cell Culture and Treatment: Plate cells (e.g., fibroblasts, hepatic stellate cells) and grow to 70-80% confluency. Treat cells with the desired concentration of LSKL peptide or scrambled control peptide for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20 µg of protein per lane into a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSmad2 (Ser465/467) and total Smad2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager or film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the pSmad2 signal to the total Smad2 signal.
Diagrams
Caption: TGF-β signaling pathway with LSKL peptide inhibition.
Caption: Standard Western blotting experimental workflow.
Caption: Troubleshooting logic for weak pSmad2 signal.
References
- 1. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombospondin (TSP-1) Inhibitor, LSKL - 1 mg [anaspec.com]
- 4. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. raybiotech.com [raybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. bosterbio.com [bosterbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: H-Leu-Ser-Lys-Leu-OH Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the tetrapeptide H-Leu-Ser-Lys-Leu-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is a synthetic tetrapeptide. While its specific biological function is not extensively documented in publicly available literature, it is often used in research as a control peptide. Its sequence may be designed to serve as a negative control for a structurally related active peptide by having a similar amino acid composition but a different sequence, which is not expected to elicit a biological response.
Q2: What are appropriate negative controls for experiments involving this compound?
A2: The selection of a negative control is critical for validating experimental results. For experiments with this compound, several types of negative controls are recommended:
-
Scrambled Peptide: A peptide with the same amino acid composition as this compound but a randomized sequence (e.g., H-Ser-Lys-Leu-Leu-OH). This is the most robust negative control as it helps to demonstrate that the observed biological effects are sequence-specific.
-
Vehicle Control: The solvent used to dissolve the peptide (e.g., sterile water, PBS, or DMSO) should be added to cells or tissues at the same concentration as the peptide-containing solution. This controls for any effects of the solvent itself.
-
Unrelated Peptide: A peptide of similar length and charge but with a completely different amino acid sequence that is known to be inactive in the experimental system.
Q3: How should I properly handle and store this compound?
A3: Proper handling and storage are crucial for maintaining the integrity of the peptide.
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the peptide solution and store it at -80°C to avoid repeated freeze-thaw cycles.
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile distilled water, PBS, or a small amount of DMSO followed by dilution in aqueous buffer). The choice of solvent will depend on the peptide's solubility and the experimental requirements.
-
Stability: Peptide solutions may be susceptible to degradation. It is advisable to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of the peptide in my assay. | 1. Peptide Degradation: Improper storage or handling may have led to peptide degradation. 2. Incorrect Concentration: The concentration of the peptide may be too low to elicit a response. 3. Assay Insensitivity: The chosen assay may not be sensitive enough to detect the peptide's effect. | 1. Use a fresh vial of peptide or a newly prepared stock solution. Ensure proper storage conditions are maintained. 2. Perform a dose-response experiment to determine the optimal concentration of the peptide. 3. Optimize the assay conditions or choose a more sensitive detection method. |
| High background noise or non-specific effects observed. | 1. Peptide Aggregation: The peptide may have aggregated in the solution. 2. Solvent Effects: The solvent used to dissolve the peptide may be causing non-specific effects. 3. Contamination: The peptide solution or cell culture may be contaminated. | 1. Briefly sonicate the peptide solution to break up aggregates. Ensure the peptide is fully dissolved before use. 2. Include a vehicle-only control in your experiment. If the vehicle control shows a similar effect, consider using an alternative solvent. 3. Use sterile techniques for all procedures. Test for and eliminate any potential sources of contamination. |
| Inconsistent results between experiments. | 1. Variability in Peptide Aliquots: Inconsistent concentrations between different aliquots of the peptide. 2. Differences in Experimental Conditions: Minor variations in incubation times, cell densities, or reagent concentrations. 3. Cell Passage Number: Using cells at a high passage number can lead to altered responses. | 1. Ensure thorough mixing of the stock solution before making aliquots. 2. Standardize all experimental protocols and document any deviations. 3. Use cells within a consistent and low passage number range for all experiments. |
Hypothetical Signaling Pathway and Experimental Workflow
In a hypothetical scenario, this compound is being investigated for its potential to interfere with a fictional "Growth Factor Receptor Signaling Pathway" that promotes cell proliferation.
Experimental Workflow: Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on cell proliferation.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of a chosen cell line.
Materials:
-
This compound peptide
-
Scrambled control peptide (e.g., H-Ser-Lys-Leu-Leu-OH)
-
Appropriate cell line and complete culture medium
-
96-well tissue culture plates
-
Vehicle (e.g., sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Peptide Preparation: Prepare stock solutions of this compound and the scrambled control peptide in the appropriate vehicle. Prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound, the scrambled peptide, or the vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the results as a percentage of the vehicle-treated control.
Quantitative Data Summary
The following table presents hypothetical data from an MTT assay as described above.
| Treatment | Concentration (µM) | Average Absorbance (570 nm) | Cell Viability (% of Vehicle Control) |
| Vehicle Control | - | 0.850 | 100% |
| Scrambled Peptide | 10 | 0.845 | 99.4% |
| 50 | 0.838 | 98.6% | |
| 100 | 0.842 | 99.1% | |
| This compound | 10 | 0.765 | 90.0% |
| 50 | 0.638 | 75.1% | |
| 100 | 0.425 | 50.0% |
Validation & Comparative
Validating the Biological Activity of H-Leu-Ser-Lys-Leu-OH In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide H-Leu-Ser-Lys-Leu-OH, commonly referred to as LSKL, has emerged as a significant modulator of transforming growth factor-beta (TGF-β) signaling. Its primary mechanism of action is the competitive antagonism of Thrombospondin-1 (TSP-1), a key activator of latent TGF-β.[1][2][3][4] By mimicking a sequence on the latency-associated peptide (LAP) of TGF-β, LSKL effectively prevents TSP-1-mediated activation of TGF-β1, a critical player in fibrosis and cell proliferation.[1][2][3][4] This guide provides a comprehensive overview of in vitro methods to validate the biological activity of LSKL, comparing its effects with relevant controls and presenting the data in a clear, comparative format.
Comparative Analysis of LSKL Biological Activity
The biological efficacy of LSKL is most prominently observed through its anti-fibrotic and anti-proliferative effects. Below is a summary of its activity in key in vitro assays, with suggested comparators for robust validation.
| Biological Activity | Key In Vitro Assay | This compound (LSKL) | Positive Control | Negative Control (Scrambled Peptide) |
| Inhibition of TGF-β1 Signaling | Western Blot for pSmad2/3 | Significant decrease in TGF-β1 induced pSmad2/3 levels[4][5] | TGF-β1 Receptor Kinase Inhibitor (e.g., SB431542) | No significant effect on TGF-β1 induced pSmad2/3 levels |
| Anti-proliferative Effect | Cell Proliferation Assay (e.g., MTS/MTT) | Inhibition of fibroblast proliferation[5] | Anti-proliferative Agent (e.g., Doxorubicin) | No significant effect on fibroblast proliferation |
| Inhibition of Cell Migration | Scratch Wound Healing Assay | Reduced migration of fibroblasts[5] | Migration Inhibitor (e.g., Cytochalasin D) | No significant effect on fibroblast migration |
| Induction of Apoptosis | Apoptosis Assay (e.g., Annexin V/PI staining) | Increased apoptosis in hypertrophic scar fibroblasts[5] | Apoptosis Inducer (e.g., Staurosporine) | No significant effect on apoptosis |
| Reduction of Extracellular Matrix (ECM) Deposition | Western Blot for Collagen I, Fibronectin | Decreased expression of ECM proteins[5] | ECM Synthesis Inhibitor | No significant effect on ECM protein expression |
| Inhibition of Myofibroblast Differentiation | Immunofluorescence for α-SMA | Reduced expression of α-smooth muscle actin | TGF-β1 Receptor Kinase Inhibitor | No significant effect on α-SMA expression |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the validation of LSKL's biological activity.
Western Blot for Phosphorylated Smad2/3
Objective: To quantify the inhibition of TGF-β1-induced Smad2/3 phosphorylation by LSKL.
Methodology:
-
Cell Culture: Plate human dermal fibroblasts in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours to reduce basal signaling.
-
Treatment: Pretreat cells with LSKL (or control peptides) at various concentrations for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human TGF-β1 (10 ng/mL) for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Smad2/3 and total Smad2/3. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software.
Cell Proliferation Assay (MTS)
Objective: To assess the anti-proliferative effect of LSKL on fibroblasts.
Methodology:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of LSKL or control peptides.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the untreated control.
Scratch Wound Healing Assay
Objective: To evaluate the effect of LSKL on fibroblast migration.
Methodology:
-
Confluent Monolayer: Grow fibroblasts to a confluent monolayer in a 6-well plate.
-
Scratch: Create a uniform scratch in the monolayer using a sterile p200 pipette tip.
-
Wash and Treat: Wash with PBS to remove detached cells and replace with medium containing LSKL or control peptides.
-
Imaging: Capture images of the scratch at 0 hours and after 24 hours.
-
Analysis: Measure the area of the scratch at both time points and calculate the percentage of wound closure.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of LSKL and a typical experimental workflow for its validation.
Caption: LSKL competitively inhibits the binding of TSP-1 to LAP, preventing the activation of TGF-β1.
References
- 1. Frontiers | Thrombospondin-1 Signaling Through the Calreticulin/LDL Receptor Related Protein 1 Axis: Functions and Possible Roles in Glaucoma [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Leu-Ser-Lys-Leu-OH vs. Scrambled Peptide (SLLK): A Comparative Guide for Researchers
For researchers and professionals in drug development, the tetrapeptide H-Leu-Ser-Lys-Leu-OH (LSKL) has emerged as a significant tool for investigating the transforming growth factor-beta (TGF-β) signaling pathway, a critical mediator in fibrosis and other pathological processes. This guide provides an objective comparison of LSKL with its scrambled peptide control, Ser-Leu-Leu-Lys (SLLK), supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
The LSKL peptide is designed to competitively inhibit the activation of latent TGF-β, a key mechanism in the progression of fibrotic diseases.[1][2][3] In contrast, the scrambled peptide SLLK, having the same amino acid composition but a different sequence, serves as a crucial negative control to demonstrate the sequence-specificity of LSKL's biological activity.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the efficacy of LSKL and its derivatives to control peptides.
| Parameter | This compound (LSKL) | Scrambled Peptide (SLLK) | Notes |
| In Vivo Efficacy (Diabetic Nephropathy Model) | Significantly reduced proteinuria and renal injury.[4] | No significant improvement in renal function compared to saline control.[4] | Akita mice with unilateral nephrectomy treated for 15 weeks.[4] |
| TGF-β Activity in Kidney Tissue | Significant reduction in phospho-Smad2 levels.[4] | No significant reduction in phospho-Smad2 levels.[4] | Phospho-Smad2 is a key downstream mediator of TGF-β signaling.[4] |
| Inhibitory Potency (IC50) | A tripeptide derivative of LSKL showed a pIC50 of 8.28 nM for inhibiting TSP-1 mediated TGF-β activation.[1] | Not reported, expected to be inactive. | The high potency of the derivative highlights the specificity of the LSKL sequence.[1] |
Signaling Pathway and Mechanism of Action
The canonical TGF-β signaling pathway is initiated by the binding of active TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). This activates the intracellular Smad proteins (Smad2/3), leading to their phosphorylation, complex formation with Smad4, and translocation to the nucleus to regulate target gene expression, ultimately promoting fibrosis.
A major mechanism for the activation of latent TGF-β is mediated by Thrombospondin-1 (TSP-1).[5] LSKL exerts its inhibitory effect by mimicking a sequence on the latency-associated peptide (LAP) of TGF-β, thereby competitively binding to TSP-1 and preventing the release of active TGF-β.[1][3] The scrambled SLLK peptide, due to its altered sequence, is unable to effectively bind to TSP-1 and therefore does not inhibit TGF-β activation.
References
- 1. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
LSKL Peptide vs. Other TGF-β Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2][3][4] Its dysregulation is implicated in the pathogenesis of numerous diseases, notably fibrosis and cancer.[5][6][7] Consequently, the inhibition of the TGF-β signaling pathway has emerged as a promising therapeutic strategy.[6][7] This guide provides a comparative analysis of the LSKL peptide, a novel TGF-β inhibitor, with other established classes of TGF-β inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
TGF-β inhibitors can be broadly categorized based on their point of intervention in the signaling cascade. The LSKL peptide employs a unique upstream regulatory mechanism, while most other inhibitors target the ligand or its receptors directly.
LSKL Peptide: Targeting Latent TGF-β Activation
The LSKL peptide (Leu-Ser-Lys-Leu) is a competitive antagonist that specifically inhibits the activation of latent TGF-β.[8][9][10] TGF-β is secreted in a latent form, non-covalently bound to the Latency-Associated Peptide (LAP).[8][9] Its activation, a critical step for initiating signaling, can be mediated by various molecules, including the matricellular protein thrombospondin-1 (TSP-1).[8][9][11] The LSKL peptide competitively blocks the binding of TSP-1 to the LSKL sequence within the LAP, thereby preventing the release of active TGF-β.[8][9][12] This targeted approach offers the potential for a more nuanced inhibition of TGF-β activity, primarily in pathological contexts where TSP-1 is upregulated.[9]
Other TGF-β Inhibitors: Direct Ligand and Receptor Blockade
In contrast, other prevalent TGF-β inhibitors directly interfere with the core signaling components:
-
Monoclonal Antibodies (e.g., Fresolimumab): These antibodies neutralize circulating TGF-β ligands, preventing them from binding to their cell surface receptors.[6][7]
-
Small Molecule Receptor Kinase Inhibitors (e.g., Galunisertib, LY2109761, SB-431542): These molecules typically target the ATP-binding site of the TGF-β type I receptor (TGFβRI/ALK5) kinase, thereby inhibiting the phosphorylation and activation of downstream SMAD proteins.[7][13][14]
-
Soluble Receptors (Ligand Traps): These are engineered proteins, often based on the extracellular domain of the TGF-β type II receptor, that bind to and sequester TGF-β ligands, preventing their interaction with cell surface receptors.[14]
Comparative Efficacy: A Data-Driven Overview
The efficacy of TGF-β inhibitors is assessed through various in vitro and in vivo parameters, including the inhibition of SMAD phosphorylation, reduction of fibrotic markers, and anti-proliferative effects. The following table summarizes key quantitative data from various studies. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus, these values should be interpreted within the context of their respective studies.
| Inhibitor Class | Specific Inhibitor | Target | Efficacy Metric | Value | Experimental System | Reference |
| Peptide Inhibitor | LSKL Peptide | TSP-1 mediated latent TGF-β activation | Inhibition of Smad2 Phosphorylation | Significant reduction | Mouse model of hepatectomy | [8] |
| LSKL Peptide | TSP-1 mediated latent TGF-β activation | Reduction in Fibronectin | >66% reduction | Mouse model of diabetic nephropathy | [15] | |
| SRI-31277 (LSKL-derived tripeptide) | TSP-1 mediated latent TGF-β activation | pIC50 | 8.28 nM | In vitro TGF-β activation assay | [11] | |
| Receptor Kinase Inhibitor | Galunisertib (LY2157299) | TGFβRI (ALK5) | IC50 | 56 nM | ALK5 kinase assay | [14] |
| Receptor Kinase Inhibitor | SB-431542 | ALK4, ALK5, ALK7 | IC50 (ALK5) | 94 nM | Kinase activity assay | [14] |
Signaling Pathways and Inhibition Mechanisms
The diagrams below, generated using Graphviz, illustrate the TGF-β signaling pathway and the distinct points of intervention for the LSKL peptide and other inhibitors.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in comparing the efficacy of therapeutic agents. Below are detailed methodologies for key experiments cited in the evaluation of TGF-β inhibitors.
In Vitro TGF-β Dependent Reporter Assay
This assay is fundamental for quantifying the inhibitory potential of compounds on the TGF-β signaling pathway.
Objective: To measure the dose-dependent inhibition of TGF-β-induced transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line) stably transfected with a TGF-β responsive reporter construct (e.g., (CAGA)12-luciferase).
-
Recombinant human TGF-β1.
-
LSKL peptide and other TGF-β inhibitors.
-
Cell culture medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, starve the cells in a low-serum medium (0.2% FBS) for 4-6 hours.
-
Prepare serial dilutions of the LSKL peptide and other inhibitors in a low-serum medium.
-
Pre-incubate the cells with the inhibitors for 1 hour.
-
Add TGF-β1 to a final concentration of 1 ng/mL to all wells except the negative control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Plot the dose-response curve and calculate the IC50 value for each inhibitor.
Western Blot for Phospho-SMAD2
This assay directly assesses the inhibition of the canonical TGF-β signaling pathway.
Objective: To quantify the levels of phosphorylated SMAD2 (p-SMAD2) in response to TGF-β stimulation and inhibitor treatment.
Materials:
-
Hepatocytes or other TGF-β responsive cells.
-
Recombinant human TGF-β1.
-
LSKL peptide and other TGF-β inhibitors.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-SMAD2, anti-SMAD2, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Culture cells to 70-80% confluency.
-
Starve cells in a low-serum medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of inhibitors for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-p-SMAD2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
Conclusion
The LSKL peptide represents a distinct and targeted approach to TGF-β inhibition by preventing the activation of its latent form, a mechanism that differs significantly from direct ligand or receptor kinase inhibitors. This upstream intervention may offer a more controlled modulation of TGF-β signaling, particularly in disease states characterized by elevated TSP-1 expression. While direct comparative efficacy data across all inhibitor classes from a single study is limited, the available evidence suggests that the LSKL peptide and its derivatives are potent inhibitors of TGF-β signaling. Further head-to-head studies employing standardized experimental protocols will be crucial for definitively positioning the LSKL peptide within the therapeutic landscape of TGF-β inhibitors.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the effectiveness of the peptide inhibitor homologous to the transforming growth factor β cytokine blocking the TGFβRI/TGFβRII receptor complex—pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 6. What are TGF-β inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of LSKL peptide on thrombospondin 1-mediated transforming growth factor β signal activation and liver regeneration after hepatectomy in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. Frontiers | Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis [frontiersin.org]
- 15. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Leu-Ser-Lys-Leu-OH and Other Thrombospondin-1 Antagonists for Researchers
Thrombospondin-1 (TSP-1) is a multifaceted matricellular protein implicated in a wide array of physiological and pathological processes, including angiogenesis, fibrosis, and the immune response. Its ability to activate the potent cytokine Transforming Growth Factor-beta 1 (TGF-β1) is a key mechanism through which it exerts many of its effects. Consequently, the development of TSP-1 antagonists has emerged as a promising therapeutic strategy for various diseases, including fibrotic disorders and cancer. This guide provides a comparative overview of the peptide antagonist H-Leu-Ser-Lys-Leu-OH (LSKL) and other notable TSP-1 inhibitors, with a focus on their mechanisms of action, experimental performance, and the methodologies used for their evaluation.
Overview of this compound (LSKL) and Other TSP-1 Antagonists
This compound (LSKL) is a tetrapeptide derived from the latency-associated peptide (LAP) of TGF-β1. It acts as a competitive antagonist by inhibiting the binding of TSP-1 to the LSKL sequence within the LAP, thereby preventing the conformational change that leads to the activation of latent TGF-β1.[1][2] This targeted mechanism of action makes LSKL a valuable tool for studying the specific role of TSP-1-mediated TGF-β1 activation in various disease models.
Other prominent TSP-1 antagonists include:
-
TSP-1 Mimetic Peptides (e.g., ABT-510, ABT-526, ABT-898): These are small peptides designed to mimic the anti-angiogenic domains of TSP-1.[3][4] They primarily interact with the CD36 receptor on endothelial cells, inducing apoptosis and inhibiting cell migration and proliferation.[3]
-
CD47-Binding Disruptors (e.g., TAX2): This class of antagonists, such as the cyclic peptide TAX2, is designed to selectively disrupt the interaction between TSP-1 and its receptor CD47.[5][6][7] This interaction is involved in various cellular processes, including angiogenesis and immune modulation.
-
Monoclonal Antibodies (mAbs): A number of monoclonal antibodies have been developed to target specific domains of TSP-1, thereby blocking its various functions, including its interaction with cell surface receptors and its ability to activate TGF-β.[8][9]
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of LSKL and other TSP-1 antagonists. It is important to note that direct head-to-head comparisons in the same experimental systems are limited in the publicly available literature.
Table 1: In Vitro Potency of TSP-1 Antagonists
| Antagonist | Target Interaction | Assay | Potency | Reference |
| SRI-31277 (LSKL analog) | TSP-1-mediated TGF-β activation | Cell-based TGF-β reporter assay | pIC50 = 8.28 nM | [1] |
| SRI-35241 (LSKL analog) | TSP-1-mediated TGF-β activation | Cell-based TGF-β reporter assay | pIC50 = 8.12 nM | [1] |
| ABT-526 | VEGF-induced HMVEC migration | Cell migration assay | Nanomolar range | [4] |
| ABT-510 | VEGF-induced HMVEC tube formation | Tube formation assay | 20-fold more active than ABT-526 | [4] |
| TAX2 | TSP-1 binding | Microscale Thermophoresis (MST) | KD = 11 µM | [5] |
Table 2: In Vivo Efficacy of TSP-1 Antagonists
| Antagonist | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound (LSKL) | Murine model of diabetic nephropathy | 30 mg/kg, i.p., 3 times/week for 15 weeks | Significantly improved proteinuria and reduced renal TGF-β activity. | [10][11] |
| This compound (LSKL) | Rat model of subarachnoid hemorrhage | 1 mg/kg, i.p., every 12 hours | Alleviated subarachnoid fibrosis and hydrocephalus. | [2][12][13] |
| ABT-510 | Murine model of inflammatory bowel disease | 60 mg/kg/day via osmotic minipumps for 7 days | Decreased angiogenesis and inflammation. | [3][14] |
| ABT-510 | Murine model of malignant glioma | Daily administration until euthanasia | Significantly inhibited tumor growth and reduced microvessel density. | [15] |
Signaling Pathways and Mechanisms of Action
The antagonists of TSP-1 exert their effects through various signaling pathways. The following diagrams illustrate the key mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of TSP-1 antagonists.
In Vitro TGF-β1 Activation Assay
This assay quantifies the ability of a compound to inhibit TSP-1-mediated activation of latent TGF-β1.
Objective: To determine the IC50 or pIC50 of a TSP-1 antagonist.
Materials:
-
Recombinant human latent TGF-β1
-
Purified human platelet TSP-1
-
Test compounds (e.g., LSKL)
-
Luciferase assay reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed TMLC cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Activation Mixture: In a separate plate, pre-incubate TSP-1 with the test compound at various concentrations for a specified time (e.g., 30 minutes) at 37°C.
-
TGF-β1 Activation: Add latent TGF-β1 to the TSP-1/compound mixture and incubate for a further period (e.g., 1-2 hours) to allow for activation.
-
Cell Treatment: Add the activation mixture to the TMLC cells.
-
Incubation: Incubate the cells for a period sufficient for luciferase expression (e.g., 16-24 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of TGF-β1 activation for each compound concentration and determine the IC50 or pIC50 value.
In Vivo Murine Model of Diabetic Nephropathy
This protocol evaluates the therapeutic efficacy of a TSP-1 antagonist in a disease model.
Objective: To assess the effect of a TSP-1 antagonist on the progression of diabetic kidney disease.
Animal Model: Akita (Ins2Akita) mice, a model of type 1 diabetes.
Materials:
-
Akita mice and wild-type control mice
-
Test compound (e.g., LSKL)
-
Vehicle control (e.g., sterile saline)
-
Metabolic cages for urine collection
-
ELISA kits for urinary albumin and creatinine
-
Antibodies for immunohistochemistry (e.g., anti-phospho-Smad2/3, anti-fibronectin)
Procedure:
-
Animal Grouping: Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., LSKL at 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection according to a predefined schedule (e.g., three times a week for 15 weeks).[10]
-
Monitoring: Monitor animal health, body weight, and blood glucose levels regularly.
-
Urine Collection: Periodically place mice in metabolic cages to collect 24-hour urine samples.
-
Biochemical Analysis: Measure urinary albumin and creatinine concentrations to determine the albumin-to-creatinine ratio, a marker of kidney damage.
-
Tissue Collection: At the end of the study, euthanize the mice and collect kidney tissues.
-
Histological and Immunohistochemical Analysis: Process the kidney tissues for histological staining (e.g., PAS staining for glomerulosclerosis) and immunohistochemistry to assess the levels of fibrosis markers (e.g., fibronectin) and TGF-β signaling activity (e.g., phospho-Smad2/3).
-
Data Analysis: Statistically compare the parameters between the treatment and control groups.
Conclusion
The development of TSP-1 antagonists represents a targeted approach to treating a variety of diseases characterized by excessive fibrosis and angiogenesis. This compound (LSKL) offers a high degree of specificity by directly inhibiting TSP-1-mediated TGF-β1 activation. In contrast, TSP-1 mimetic peptides like ABT-510 primarily exert anti-angiogenic effects through the CD36 receptor, while newer agents like TAX2 are being developed to disrupt the TSP-1:CD47 signaling axis. The choice of a particular antagonist will depend on the specific pathological mechanisms being targeted. The experimental data and protocols provided in this guide offer a foundation for researchers to compare these agents and design future studies to further elucidate their therapeutic potential.
References
- 1. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of TAX2 peptide as a new unpredicted anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function-blocking antithrombospondin-1 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-THBS1 Neutralizing Antibody (V3S-0822-YC2385) - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSKL peptide alleviates subarachnoid fibrosis and hydrocephalus by inhibiting TSP1-mediated TGF-β1 signaling activity following subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Thrombospondin 1 and its mimetic peptide ABT-510 decrease angiogenesis and inflammation in a murine model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
Validating the LSKL Peptide's Antagonistic Role on Thrombospondin-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the binding of the LSKL peptide to thrombospondin-1 (TSP-1), a key interaction in the activation of latent transforming growth factor-beta (TGF-β). The LSKL peptide, derived from the latency-associated peptide (LAP) of TGF-β, competitively inhibits the binding of TSP-1 to LAP, thereby preventing the release of active TGF-β.[1][2] This inhibitory mechanism makes the LSKL peptide and its analogs promising therapeutic candidates for conditions associated with excessive TGF-β signaling, such as fibrosis and certain cancers.
This guide details the experimental validation of this interaction, compares the LSKL peptide with other TSP-1 interacting peptides, and provides detailed protocols for key validation assays.
LSKL Peptide and Its Interaction with Thrombospondin-1
Thrombospondin-1 is a matricellular glycoprotein that plays a crucial role in regulating the tumor microenvironment and fibrotic processes. One of its key functions is the activation of latent TGF-β. This activation is initiated by the binding of a specific sequence in TSP-1, KRFK, to the LSKL sequence within the LAP of the latent TGF-β complex.[2][3] The LSKL peptide acts as a competitive antagonist by mimicking this binding site, thereby preventing TSP-1 from interacting with the latent TGF-β complex.[3]
The signaling pathway illustrating this interaction is depicted below:
Caption: LSKL peptide competitively inhibits TSP-1 binding to the latent TGF-β complex, preventing its activation.
Comparative Analysis of TSP-1 Binding Peptides
The efficacy of the LSKL peptide can be compared to its analogs and other peptides known to interact with TSP-1 at different binding sites. The following tables summarize the available quantitative data for these interactions.
LSKL and its Analogs (Inhibition of TSP-1 Mediated TGF-β Activation)
This table presents the half-maximal inhibitory concentration (pIC50) of various LSKL-derived peptides, as determined by an ELISA-based assay measuring the inhibition of TSP-1 binding to LAP.[3] A higher pIC50 value indicates greater potency.
| Peptide/Compound | Sequence/Description | pIC50 (nM) | Reference |
| LSKL | Tetrapeptide | - | [3] |
| SRI-31277 (Compound 1) | Tripeptide derived from LSKL | 8.28 | [3] |
| SRI-35241 (Compound 36) | Optimized tripeptide analog | 8.12 | [3] |
| Scrambled Peptide (SLLK) | Negative Control | No Inhibition | [4] |
Other TSP-1 Interacting Peptides
Thrombospondin-1 has multiple domains that interact with various cell surface receptors. Peptides derived from these domains or their ligands can also modulate TSP-1 activity.
| Peptide | TSP-1 Binding Site/Receptor | Reported Activity | Quantitative Data | Reference |
| CSVTCG | CD36 binding motif | Inhibits attachment of cells to TSP-1 | IC50 of 80 µM | [5] |
| 4N1K (KRFYVVMWKK) | CD47 binding motif | Inhibits PMA/LPS-induced homotypic aggregation | - | |
| KRFK | LSKL binding site on LAP (agonist) | Activates latent TGF-β | - | [6] |
Experimental Validation Protocols
Validating the binding of the LSKL peptide to TSP-1 and its inhibitory effect on the TSP-1/LAP interaction is crucial. The following are detailed protocols for key experimental methods.
Experimental Workflow:
Caption: A typical workflow for validating the LSKL-TSP-1 interaction involves a combination of biochemical and cell-based assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantify the inhibitory effect of the LSKL peptide on the binding of TSP-1 to the latency-associated peptide (LAP).
Principle: Recombinant LAP is coated onto an ELISA plate. A fixed concentration of TSP-1 is pre-incubated with varying concentrations of the LSKL peptide (or a control peptide) and then added to the LAP-coated wells. The amount of TSP-1 bound to LAP is detected using an anti-TSP-1 antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The signal intensity is inversely proportional to the inhibitory activity of the peptide.
Materials:
-
96-well high-binding microplate
-
Recombinant human LAP
-
Recombinant human Thrombospondin-1 (TSP-1)
-
LSKL peptide and control peptides (e.g., SLLK)
-
Anti-TSP-1 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant LAP (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition Reaction: In separate tubes, pre-incubate a fixed concentration of TSP-1 (e.g., 1 µg/mL) with serial dilutions of the LSKL peptide or control peptide for 1 hour at room temperature.
-
Binding: Add 100 µL of the TSP-1/peptide mixtures to the LAP-coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody: Add 100 µL of anti-TSP-1 primary antibody (diluted in blocking buffer) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the peptide concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD).
Principle: One of the interacting partners (ligand, e.g., TSP-1) is immobilized on a sensor chip. The other partner (analyte, e.g., LSKL peptide) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Thrombospondin-1 (TSP-1)
-
LSKL peptide and control peptides
-
Immobilization buffers (e.g., acetate buffer, pH 4.0-5.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5-2.5)
Procedure:
-
Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject TSP-1 (dissolved in immobilization buffer) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active groups by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand.
-
-
Binding Analysis:
-
Inject a series of concentrations of the LSKL peptide (analyte) over the immobilized TSP-1 surface at a constant flow rate.
-
Monitor the association phase during the injection.
-
After the injection, flow running buffer over the surface to monitor the dissociation phase.
-
Inject a blank (running buffer only) to subtract the bulk refractive index change.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. Ensure the regeneration step does not denature the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).
-
Co-Immunoprecipitation (Co-IP) followed by Western Blotting
Co-IP is used to demonstrate the interaction between TSP-1 and LAP in a cellular context and to show that this interaction is inhibited by the LSKL peptide.
Principle: A cell lysate containing the interacting proteins (TSP-1 and LAP) is incubated with an antibody specific for one of the proteins (e.g., anti-TSP-1). The antibody-protein complex is then captured on beads (e.g., Protein A/G agarose). The beads are washed to remove non-specific binders, and the captured proteins are eluted and analyzed by Western blotting using an antibody against the other protein (e.g., anti-LAP).
Materials:
-
Cells expressing TSP-1 and LAP
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-TSP-1 antibody for immunoprecipitation
-
Anti-LAP antibody for Western blotting
-
Protein A/G agarose or magnetic beads
-
LSKL peptide and control peptides
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Lysis:
-
Treat cells with or without the LSKL peptide or a control peptide for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional):
-
Incubate the lysate with beads alone for 30-60 minutes to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-TSP-1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution:
-
Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the anti-LAP primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
The presence of a band for LAP in the TSP-1 immunoprecipitate confirms their interaction, and a weaker or absent band in the LSKL-treated sample demonstrates inhibition.
-
Conclusion
The validation of the LSKL peptide's binding to thrombospondin-1 is a critical step in the development of therapeutics targeting the TGF-β pathway. A multi-faceted approach employing ELISA for quantitative inhibition analysis, SPR for detailed kinetic studies, and Co-IP/Western blotting for confirmation of interaction in a biological context is recommended. The comparative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to objectively assess the performance of the LSKL peptide and its analogs as potent inhibitors of TSP-1-mediated TGF-β activation. Further studies to obtain direct comparative kinetic data for LSKL and other TSP-1 binding peptides will be invaluable in advancing this field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The activation sequence of thrombospondin-1 interacts with the latency-associated peptide to regulate activation of latent transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
LSKL Peptide Demonstrates Potent Anti-Fibrotic Effects Across Organ Models by Targeting TGF-β Signaling
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical studies reveals the tetrapeptide LSKL (Leu-Ser-Lys-Leu) as a significant inhibitor of fibrosis in liver and kidney disease models. By competitively antagonizing the activation of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis, LSKL consistently reduces collagen deposition, decreases fibrotic markers, and preserves organ function. While direct evidence in pulmonary fibrosis models is less established, its mechanism of action suggests potential therapeutic benefits.
Fibrosis, the excessive accumulation of extracellular matrix, leads to scarring and organ failure, representing a major global health burden with limited effective therapies. TGF-β1 is a central player in the fibrotic process, promoting the transformation of fibroblasts into myofibroblasts, the primary collagen-producing cells. LSKL functions by mimicking a sequence in the Latency-Associated Peptide (LAP) of TGF-β1, thereby preventing its activation by Thrombospondin-1 (TSP-1).[1] This targeted approach allows for the modulation of pathological TGF-β1 signaling without interfering with its other physiological roles.
Comparative Efficacy of LSKL in Liver and Kidney Fibrosis
Preclinical data robustly supports the anti-fibrotic efficacy of LSKL in various animal models of liver and kidney fibrosis.
Liver Fibrosis
In a dimethylnitrosamine (DMN)-induced rat model of liver fibrosis, administration of LSKL peptide resulted in a significant reduction in key fibrotic markers.
| Parameter | Control (DMN + Saline) | LSKL Treated (DMN + LSKL) | Percentage Reduction |
| Hydroxyproline Content (µg/g liver) | 7070.9 ± 510.4 | 418.7 ± 239.0 | ~94% |
| Phospho-Smad2 Levels (% of control) | 241 ± 75.5% | 151 ± 56.2% | ~37% |
Data sourced from a study on DMN-induced liver fibrosis in rats.
This substantial decrease in hydroxyproline, a major component of collagen, and the downstream mediator of TGF-β1 signaling, phospho-Smad2, underscores the potent anti-fibrotic effect of LSKL in the liver.
Kidney Fibrosis
LSKL has also demonstrated significant therapeutic effects in models of kidney disease. In a murine model of diabetic nephropathy, LSKL treatment led to a marked decrease in fibronectin, a key component of the fibrotic matrix. Furthermore, in a rat model of unilateral ureteral obstruction (UUO), a widely used model for renal interstitial fibrosis, LSKL significantly inhibited collagen deposition and the expression of profibrotic markers.
| Organ | Model | Key Findings |
| Kidney | Diabetic Nephropathy (Mouse) | >66% reduction in renal fibronectin expression.[2] |
| Kidney | Unilateral Ureteral Obstruction (Rat) | Significant inhibition of interstitial fibrosis, including collagen deposition; substantial suppression of TGF-β1, pSmad2, and α-SMA.[3] |
These findings highlight the consistent ability of LSKL to ameliorate fibrosis across different organs by targeting the same fundamental signaling pathway.
The LSKL Mechanism of Action: Inhibiting the TSP-1/TGF-β Axis
The anti-fibrotic effects of LSKL are attributed to its specific inhibition of the Thrombospondin-1 (TSP-1) mediated activation of latent TGF-β1. This targeted mechanism is a key advantage, as global inhibition of TGF-β can lead to significant side effects due to its role in normal physiological processes.
Caption: LSKL inhibits TSP-1-mediated activation of TGF-β.
Experimental Protocols
The findings presented are based on established and reproducible animal models of organ fibrosis.
Dimethylnitrosamine (DMN)-Induced Liver Fibrosis in Rats
-
Induction: Male rats are administered intraperitoneal injections of DMN (10 mg/kg) three times a week for four weeks to induce liver fibrosis.
-
Treatment: LSKL peptide is administered daily via intraperitoneal injection. A control group receives a scrambled peptide (SLLK) or saline.
-
Analysis: After the treatment period, liver tissue is harvested for histological analysis (e.g., Masson's trichrome staining for collagen), and biochemical assays are performed to quantify hydroxyproline content and protein levels of pSmad2 by Western blot.
Unilateral Ureteral Obstruction (UUO) in Rats
-
Procedure: The left ureter of male rats is ligated to induce obstructive nephropathy and subsequent interstitial fibrosis. A sham-operated group serves as the control.
-
Treatment: LSKL peptide is administered daily to the UUO rats.
-
Analysis: Kidneys are harvested at various time points (e.g., 7 and 14 days) post-ligation. Tissue sections are analyzed for collagen deposition using Picrosirius red staining. Protein and mRNA levels of fibrotic markers such as TGF-β1, pSmad2, and α-smooth muscle actin (α-SMA) are quantified by immunohistochemistry, Western blot, and RT-PCR.[3]
Caption: Experimental workflow for liver and kidney fibrosis models.
Future Directions: LSKL in Pulmonary Fibrosis
While the anti-fibrotic potential of LSKL is well-documented in liver and kidney models, its efficacy in pulmonary fibrosis is an area of active investigation. The shared central role of the TSP-1/TGF-β1 pathway in the pathogenesis of lung fibrosis suggests that LSKL could offer a promising therapeutic strategy.[4][5] A study in a neonatal rat model of bleomycin-induced pulmonary hypertension showed that LSKL administration prevented lung macrophage influx and improved airspace development, indicating a protective role in lung injury.[6] However, studies in adult rodent models of idiopathic pulmonary fibrosis (IPF) are needed to confirm these preliminary findings and to quantify the anti-fibrotic effects of LSKL on collagen deposition and lung function.
Conclusion
The LSKL peptide has emerged as a potent and selective inhibitor of fibrosis in preclinical models of liver and kidney disease. Its targeted mechanism of action, focused on the TSP-1 mediated activation of TGF-β1, provides a strong rationale for its further development as a therapeutic agent for a range of fibrotic conditions. Further studies are warranted to explore its full potential in treating pulmonary fibrosis and other fibrotic disorders.
References
- 1. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of TSP1-Dependent TGF-β Activity Reduces Renal Injury and Proteinuria in a Murine Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSKL, a peptide antagonist of thrombospondin-1, attenuates renal interstitial fibrosis in rats with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thrombospondin1 in tissue repair and fibrosis: TGF-β-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSP-1 in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The matricellular protein thrombospondin-1 in lung inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of LSKL on TGF-β1 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tetrapeptide LSKL's performance in inhibiting Transforming Growth Factor-beta 1 (TGF-β1) activation against other common small molecule inhibitors. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tools for their studies on TGF-β1 signaling.
Executive Summary
Transforming Growth Factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a crucial role in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in various pathologies such as fibrosis and cancer. TGF-β1 is secreted in a latent form, and its activation is a critical step in initiating its signaling cascade. The LSKL (Leu-Ser-Lys-Leu) peptide, derived from the latency-associated peptide (LAP) of TGF-β, has emerged as a specific inhibitor of TGF-β1 activation. It functions by competitively antagonizing the binding of thrombospondin-1 (TSP-1) to the LAP, a key step in the activation process.[1][2] This guide compares the inhibitory action of LSKL with other widely used small molecule inhibitors that target different components of the TGF-β1 signaling pathway.
Quantitative Comparison of TGF-β1 Inhibitors
| Inhibitor | Target | Mechanism of Action | Potency (IC50/pIC50) | Reference(s) |
| LSKL Peptide | TSP-1 binding to latent TGF-β1 | Competitive antagonist of TSP-1-mediated TGF-β1 activation | Effective at picomolar concentrations (Qualitative) | [3] |
| SRI-31277 | TSP-1 binding to latent TGF-β1 | Competitive antagonist of TSP-1-mediated TGF-β1 activation | pIC50 = 8.28 nM | [4] |
| Galunisertib (LY2157299) | TGF-β Receptor I (ALK5) Kinase | ATP-competitive inhibitor of ALK5 kinase activity | IC50 = 64 nM (for pSMAD inhibition in NIH3T3 cells) | [5] |
| SB-431542 | TGF-β Receptor I (ALK5), ALK4, ALK7 | ATP-competitive inhibitor of receptor kinase activity | IC50 = 94 nM (for ALK5) | [6][7][8][9][10] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the TGF-β1 signaling pathway and the distinct mechanisms of action of LSKL and the compared small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigating the potential of LSKL peptide as a novel hypertrophic scar treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 regulation of latent TGF-β activation: a therapeutic target for fibrotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of Thrombospondin 1 Activation of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 10. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
Safety Operating Guide
Proper Disposal Procedures for H-Leu-Ser-Lys-Leu-OH
Essential Safety and Logistical Information for Laboratory Personnel
This document provides detailed procedural guidance for the safe and compliant disposal of the peptide H-Leu-Ser-Lys-Leu-OH (Leucyl-seryl-lysyl-leucine). The following protocols are designed for researchers, scientists, and drug development professionals to ensure that disposal methods minimize environmental impact and adhere to standard laboratory safety practices.
This compound is a tetrapeptide composed of common amino acids. In the absence of specific safety data sheets classifying it as hazardous, it can be handled as a non-hazardous chemical. Peptides of this nature are generally biodegradable and not considered to have a significant environmental impact in small quantities[1][2]. However, disposal procedures should always be in accordance with local regulations and institutional policies.
Pre-Disposal Considerations & Waste Classification
Before initiating disposal, it is crucial to classify the waste stream correctly. The form of the peptide waste (solid, aqueous solution, or contaminated labware) and any potential contamination with hazardous materials will determine the appropriate disposal route.
| Waste Form | Description | Primary Disposal Pathway |
| Unused Solid Peptide | Lyophilized powder or solid residue of this compound. | Non-hazardous solid chemical waste. |
| Aqueous Peptide Solution | This compound dissolved in water or aqueous buffers (e.g., PBS). | Drain disposal (subject to local regulations). |
| Contaminated Labware | Pipette tips, gloves, centrifuge tubes, and other disposable materials that have come into contact with the peptide. | Solid laboratory waste (general trash, unless otherwise contaminated). |
Experimental Protocols for Disposal
The following step-by-step methodologies provide clear instructions for each waste form.
2.1. Disposal of Solid this compound
Solid, non-hazardous peptide waste should be disposed of as non-hazardous chemical waste.
-
Containerization: Place the solid peptide in a primary container, such as the original vial or a well-sealed plastic tube.
-
Labeling: Clearly label the container as "Non-hazardous waste: this compound".
-
Segregation: Dispose of the labeled container in the designated receptacle for non-hazardous solid chemical waste within your laboratory. Do not mix with hazardous chemical waste streams.
-
Final Disposal: Follow your institution's procedures for the collection of non-hazardous laboratory waste.
2.2. Disposal of Aqueous Solutions of this compound
Small quantities of aqueous solutions containing non-hazardous peptides can typically be disposed of down the sanitary sewer[1].
-
Volume and Concentration Limits: This method is suitable for small quantities (typically a few hundred milliliters per day) of dilute solutions[1].
-
pH Neutralization: Before disposal, check the pH of the solution. If the pH is not between 5.5 and 10.5, it must be neutralized[1].
-
Dilution: Turn on the cold water tap to create a steady flow.
-
Pouring: Slowly pour the peptide solution down the drain.
-
Flushing: Allow the water to run for an additional 30 seconds to ensure the solution is thoroughly flushed through the plumbing system.
-
Log Keeping: Maintain a log of drain disposals as required by your institution's environmental health and safety (EHS) department.
2.3. Disposal of Contaminated Laboratory Waste
Disposable labware that has come into contact with this compound is generally considered non-hazardous solid waste, provided it is not also contaminated with biohazardous or other hazardous chemical materials.
-
Segregation: Collect all contaminated items, such as gloves, pipette tips, and paper towels, in a designated waste container lined with a durable plastic bag.
-
Containerization: Once the bag is full, securely tie it off.
-
Final Disposal: Place the sealed bag in the regular laboratory trash for routine disposal, unless your institution requires a specific stream for non-hazardous lab waste[3][4].
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
Disclaimer: These guidelines are based on general best practices for non-hazardous laboratory chemicals. It is the responsibility of the user to ensure compliance with all applicable federal, state, and local regulations, as well as their own institution's policies and procedures for waste management. If there is any doubt about the classification of the waste, consult your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Logistical Information for Handling H-Leu-Ser-Lys-Leu-OH
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of synthetic peptides like H-Leu-Ser-Lys-Leu-OH is paramount. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory, especially when handling the lyophilized powder or solutions.[1][3][4] |
| Hand Protection | Nitrile gloves | Should be worn to prevent skin contact.[1][4] Gloves should be changed if they become contaminated.[4] |
| Body Protection | Laboratory coat | A standard lab coat is recommended to protect personal clothing from contamination.[4] |
| Respiratory Protection | Dust mask or respirator | Recommended when weighing or handling large quantities of the lyophilized powder to avoid inhalation.[5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the peptide's stability.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
The lyophilized peptide should be stored in a freezer at or below -20°C, protected from light.[6][7][8]
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can decrease the peptide's stability.[5][6][7]
2. Weighing and Reconstitution:
-
Weighing of the lyophilized powder should be conducted in a well-ventilated area, and for larger quantities, the use of a fume hood is recommended to minimize inhalation risks.[9]
-
There is no universal solvent for all peptides; the appropriate solvent will depend on the peptide's sequence and the experimental requirements.[6][7] For initial solubility tests, it is advisable to use a small portion of the peptide.[6]
-
If the peptide contains sensitive residues like Cys, Met, or Trp, oxygen-free buffers should be used to prevent oxidation.[5]
3. Handling of Peptide Solutions:
-
The stability of peptides in solution is limited.[5][8] It is best to prepare fresh solutions for each experiment.
-
If storage of a solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][8]
-
Solutions should ideally be stored in sterile buffers at a pH of 5-6.[8]
Disposal Plan
Proper disposal of peptide waste is essential to prevent environmental contamination and ensure regulatory compliance.[10][11]
Waste Segregation and Collection:
-
Solid Waste: Unused lyophilized peptide, contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, sealed container labeled as "Chemical Waste."[1][10]
-
Liquid Waste: Unused peptide solutions and rinsates from cleaning contaminated glassware should be collected in a separate, leak-proof container also labeled as "Chemical Waste."[10] Do not pour peptide solutions down the drain unless authorized by your institution's safety office and local regulations.[12]
-
Sharps: Needles and other sharp objects contaminated with the peptide should be disposed of in a designated sharps container.[10]
Final Disposal:
-
All waste containers should be clearly labeled with the contents and associated hazards.[10]
-
Arrange for professional disposal of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10][13]
Visualizing the Workflow
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key decision-making processes and workflows.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step workflow for handling this compound.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. cellseco.com [cellseco.com]
- 3. hsa.ie [hsa.ie]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. bachem.com [bachem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. peptiderecon.com [peptiderecon.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
